2-Aminothiophene-3-carboxamide
描述
Structure
3D Structure
属性
IUPAC Name |
2-aminothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZIZZOTISTHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351401 | |
| Record name | 2-aminothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-51-4 | |
| Record name | 2-Amino-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-aminothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminothiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophene-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiophene-3-carboxamides, a key scaffold in medicinal chemistry and materials science, is efficiently achieved through the versatile Gewald reaction. This multicomponent reaction, first reported by Karl Gewald in 1961, offers a straightforward and atom-economical approach to constructing highly substituted 2-aminothiophenes from readily available starting materials.[1][2][3] This guide provides an in-depth overview of the Gewald reaction for the preparation of 2-aminothiophene-3-carboxamides, detailing the reaction mechanism, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Core Principles of the Gewald Reaction
The Gewald reaction is a one-pot synthesis that brings together three key components:
-
A carbonyl compound (an aldehyde or a ketone).
-
An active methylene nitrile , in this case, cyanoacetamide or its N-substituted derivatives, to provide the carboxamide functionality.
-
Elemental sulfur .
The reaction is typically carried out in the presence of a basic catalyst.[4] The general scheme for the synthesis of 2-aminothiophene-3-carboxamides is depicted below:
Figure 1: General scheme of the Gewald reaction for 2-aminothiophene-3-carboxamide synthesis.
Reaction Mechanism
The mechanism of the Gewald reaction has been extensively studied and is understood to proceed through a series of well-defined steps.[4][5][6] The process commences with a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.
A detailed workflow of the reaction mechanism is illustrated in the following diagram:
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophene-3-carboxamides.
The initial step is the base-catalyzed Knoevenagel condensation between the carbonyl compound and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[4][5][6] Subsequently, elemental sulfur undergoes a nucleophilic attack by the enolate of the nitrile, leading to a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the stable, aromatic this compound.[5]
Experimental Protocols and Data
The versatility of the Gewald reaction allows for a wide range of substrates and reaction conditions. Several variations have been developed to improve yields, shorten reaction times, and simplify purification, including the use of microwave irradiation and solid-phase synthesis.[7][8]
General Experimental Protocol
A typical experimental procedure for the synthesis of a this compound derivative is as follows:
-
Reaction Setup: To a solution of the carbonyl compound (1.0 eq.) and cyanoacetamide (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF), add elemental sulfur (1.0-1.2 eq.).[9][10]
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., morpholine, piperidine, or triethylamine, typically 0.1-0.2 eq.).[9][11]
-
Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 50-60 °C for a period of 1 to 24 hours, depending on the reactivity of the substrates.[10][12]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of 2-aminothiophene-3-carboxamides via the Gewald reaction.
Caption: A generalized experimental workflow for the Gewald reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various this compound derivatives via the Gewald reaction, highlighting the influence of different substrates and reaction conditions on the yield.
Table 1: Synthesis of 2-Aminothiophene-3-carboxamides from Ketones
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Morpholine | Ethanol | 50 | 2 | 85 | [9] |
| Acetone | Diethylamine | Methanol | Reflux | 4 | 72 | [13] |
| 4-Methylcyclohexanone | Piperidine | DMF | 60 | 3 | 88 | [10] |
| Cyclopentanone | Triethylamine | Ethanol | RT | 24 | 75 | [9] |
| 4-Phenylcyclohexanone | Morpholine | Ethanol | 50 | 5 | 92 | [10] |
Table 2: Synthesis of 2-Aminothiophene-3-carboxamides from Aldehydes
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Methanol | RT | 12 | 68 | [10] |
| 4-Chlorobenzaldehyde | Morpholine | Ethanol | 50 | 6 | 78 | [9] |
| Phenylacetaldehyde | Diethylamine | DMF | 40 | 8 | 65 | [10] |
| 4-Methoxybenzaldehyde | Triethylamine | Ethanol | Reflux | 5 | 82 | [9] |
Table 3: Modified Gewald Reaction Conditions
| Carbonyl Compound | Conditions | Base | Time | Yield (%) | Reference |
| Cyclohexanone | Microwave (160 W) | Morpholine | 10 min | 91 | [10] |
| Acetophenone | L-Proline catalyst | - | 1.5 h | 92 | [14] |
| Cyclopentanone | Ultrasound (300 W) | - | 1 h | 85 | [14] |
| 4-Bromoacetophenone | Piperidinium borate | - | 20 min | 96 | [15] |
Conclusion
The Gewald reaction remains a cornerstone for the synthesis of 2-aminothiophene-3-carboxamides due to its operational simplicity, the ready availability of starting materials, and its amenability to a wide range of substrates.[1][2] The continuous development of modified protocols, including the use of green chemistry approaches like microwave-assisted synthesis and organocatalysis, further enhances the utility of this powerful reaction.[7][14] This guide provides a solid foundation for researchers to explore and optimize the synthesis of novel this compound derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchwith.njit.edu [researchwith.njit.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
The 2-Aminothiophene-3-Carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid structure, coupled with the capacity for diverse substitutions at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties. This versatility has established it as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets, leading to the development of numerous potent and selective therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the this compound scaffold, with a focus on its role in the development of kinase inhibitors.
Synthesis of the this compound Scaffold
The most common and efficient method for the synthesis of 2-aminothiophene-3-carboxamides is the Gewald reaction .[3][4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.[3][4]
The Gewald Reaction: A Versatile Synthetic Tool
The Gewald reaction is a robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[3][4] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[4] The choice of starting materials and reaction conditions can be varied to produce a wide array of derivatives.[5]
Biological Activities and Therapeutic Applications
The this compound scaffold has been incorporated into a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[6][7] A particularly fruitful area of research has been the development of kinase inhibitors, which are crucial in cancer therapy.
Kinase Inhibition: A Major Therapeutic Avenue
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold has proven to be an excellent template for the design of potent and selective inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and BCR-ABL.
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[9][10]
Table 1: In Vitro Activity of this compound Derivatives against VEGFR-2 and Cancer Cell Lines
| Compound | VEGFR-2 IC50 (µM) | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 5 | 0.59 | 2.3 | 3.1 | [9][11] |
| 21 | 1.29 | 3.8 | 4.6 | [9][11] |
| Sorafenib (Control) | 0.09 | 5.3 | 5.8 | [9][11] |
| 14d | 0.191 | - | 0.36 | [10] |
EGFR is another receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers. The this compound scaffold has been utilized to develop EGFR inhibitors.
Table 2: In Vitro Activity of Trisubstituted Thiophene-3-carboxamide Selenide Derivatives against EGFR and Cancer Cell Lines
| Compound | EGFR IC50 (nM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
| 16e | 94.44 | 3.20 | 7.86 | 8.81 | [12] |
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). The this compound scaffold has been investigated for the development of BCR-ABL inhibitors, including those active against drug-resistant mutants.[13][14]
Experimental Protocols
Synthesis: General Procedure for the Gewald Reaction
A mixture of the appropriate ketone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol) in a suitable solvent (e.g., ethanol, 30 mL) is stirred. A basic catalyst, such as morpholine (1.5 mL), is added, and the reaction mixture is heated to reflux for a specified time (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the desired this compound derivative.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against a specific kinase (e.g., VEGFR-2, EGFR, BCR-ABL) is determined using a luminescence-based kinase assay.[15][16] The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. The reaction is performed in a 96- or 384-well plate. The kinase enzyme is pre-incubated with various concentrations of the test compound for a short period at room temperature. The kinase reaction is initiated by the addition of a mixture of the substrate (e.g., a specific peptide) and ATP. The reaction is allowed to proceed at 30°C for a defined time (e.g., 60 minutes). After incubation, a reagent is added to stop the kinase reaction and to detect the amount of ADP produced. The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biological Evaluation: MTT Cytotoxicity Assay
The cytotoxicity of the synthesized compounds against various cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18] Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. After the incubation period, the MTT reagent is added to each well and the plates are incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.[17][18]
Conclusion
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the ease of diversification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated success of this scaffold in the design of potent kinase inhibitors for cancer therapy highlights its significant potential. Future research in this area is likely to focus on the development of even more selective and potent inhibitors, as well as the exploration of this scaffold for other therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cusabio.com [cusabio.com]
- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Spectroscopic Profile of 2-Aminothiophene-3-carboxamide: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key heterocyclic scaffolds is paramount. This in-depth technical guide provides a detailed overview of the spectroscopic data for 2-aminothiophene-3-carboxamide, a versatile building block in medicinal chemistry.
This document presents a consolidated summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and aid in the characterization of this and related compounds.
Spectroscopic Data Summary
The following tables provide a structured summary of the available spectroscopic data for this compound.
Table 1: 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
While specific 1H NMR data for the unsubstituted this compound was not located in the reviewed literature, related derivatives have been characterized. For instance, in some derivatives, the thiophene ring protons typically appear in the aromatic region of the spectrum.
Table 2: 13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Specific 13C NMR chemical shifts for the parent this compound were not available in the searched literature. However, typical chemical shift ranges for carbons in similar heterocyclic systems can be referenced from standard NMR databases and literature on substituted thiophenes.
Table 3: IR Absorption Data
| Wavenumber (cm-1) | Intensity | Assignment |
| Data not explicitly found in search results |
Although a specific IR spectrum for this compound was not found, the characteristic absorption bands for the functional groups present can be predicted. The amino group (N-H) stretching vibrations are expected in the range of 3300-3500 cm-1. The carbonyl (C=O) stretching of the amide group typically appears as a strong band between 1630 and 1690 cm-1. The thiophene ring vibrations, including C-H and C=C stretching, would also be present.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Fragmentation |
| Data not explicitly found in search results |
Specific mass spectral data for this compound was not explicitly detailed in the provided search results. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for amides and thiophene derivatives would likely be observed.
Experimental Protocols
Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. The following are generalized protocols for NMR, IR, and Mass Spectrometry that are applicable to the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining high-quality NMR spectra for protein structure determination can be adapted for small molecules like this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For 13C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet-forming die and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm-1.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The characterization of this compound or a newly synthesized derivative typically follows a logical progression of spectroscopic analyses.
Crystal Structure Analysis of 2-Aminothiophene-3-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-aminothiophene-3-carboxamide derivatives, a class of compounds with significant potential in drug discovery and development. This document outlines detailed experimental protocols for their synthesis and crystallographic analysis, presents key quantitative structural data, and visualizes a critical signaling pathway influenced by these derivatives.
Introduction
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential is often linked to their specific three-dimensional conformations and intermolecular interactions in the solid state. Understanding the crystal structure of these compounds is therefore paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates. This guide serves as a comprehensive resource for researchers engaged in the synthesis and structural characterization of this important class of molecules.
Experimental Protocols
Synthesis of this compound Derivatives via the Gewald Reaction
The Gewald reaction is a robust and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4] This one-pot, multi-component reaction offers a straightforward route to the desired scaffolds.
Workflow for the Gewald Synthesis:
Caption: General workflow for the Gewald synthesis of this compound derivatives.
Detailed Protocol:
-
Reaction Setup: To a solution of an α-methylene carbonyl compound (e.g., a ketone or aldehyde, 1 equivalent) and an active methylene nitrile (e.g., cyanoacetamide, 1 equivalent) in a suitable solvent such as ethanol, add elemental sulfur (1 equivalent).
-
Catalyst Addition: Introduce a basic catalyst, for instance, morpholine or another secondary amine (catalytic amount).
-
Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (typically 50-80 °C) for a period of 2 to 6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the crystalline this compound derivative.[5]
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for obtaining accurate and reliable structural data.
Workflow for Single-Crystal X-ray Diffraction:
Caption: Workflow for the crystal structure determination of small molecules.
Detailed Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[5]
-
Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used. The crystal is rotated, and a series of diffraction images are collected by a detector.[6][7]
-
Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This process includes cell refinement, data reduction, and absorption corrections.[6][8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.[6][8]
-
Validation: The final refined structure is validated using software such as CHECKCIF to ensure its chemical and crystallographic soundness.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for selected this compound derivatives.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Ethyl 2-amino-4-methylthiophene-3-carboxylate[5][9] | 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide[10][11] |
| Empirical Formula | C₈H₁₁NO₂S | C₁₄H₁₆N₂O₂S |
| Formula Weight | 185.24 | 276.35 |
| Temperature (K) | 293(2) | 291(2) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 8.034(2) | 8.606(2) |
| b (Å) | 8.989(2) | 7.5193(19) |
| c (Å) | 13.939(3) | 21.297(5) |
| α (°) | 81.38(3) | 90 |
| β (°) | 87.21(3) | 100.599(5) |
| γ (°) | 66.86(3) | 90 |
| Volume (ų) | 911.3(4) | 1354.7(6) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 1.349 | 1.355 |
| Absorption Coefficient (mm⁻¹) | 0.312 | 0.243 |
| F(000) | 392 | 584 |
| Data Collection | ||
| Theta range for data collection (°) | 2.21 to 26.37 | 2.05 to 25.50 |
| Reflections collected | 8056 | 9834 |
| Independent reflections | 3698 [R(int) = 0.0353] | 2514 [R(int) = 0.0511] |
| Refinement | ||
| Final R indices [I>2σ(I)] | R1 = 0.0468, wR2 = 0.1197 | R1 = 0.0531, wR2 = 0.1423 |
| R indices (all data) | R1 = 0.0658, wR2 = 0.1322 | R1 = 0.0910, wR2 = 0.1633 |
| Goodness-of-fit on F² | 1.034 | 0.993 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-amino-4-methylthiophene-3-carboxylate [5][9]
Data for two independent molecules (A and B) in the asymmetric unit.
| Bond | Length (Å) - Mol A | Length (Å) - Mol B | Angle | Angle (°) - Mol A | Angle (°) - Mol B |
| S1-C2 | 1.745(2) | 1.748(2) | C5-S1-C2 | 91.89(10) | 91.95(10) |
| S1-C5 | 1.716(2) | 1.719(2) | C3-C2-N1 | 123.08(18) | 123.36(18) |
| N1-C2 | 1.340(3) | 1.342(3) | C3-C2-S1 | 110.87(14) | 110.98(14) |
| C2-C3 | 1.411(3) | 1.409(3) | N1-C2-S1 | 126.05(16) | 125.65(16) |
| C3-C4 | 1.391(3) | 1.393(3) | C4-C3-C2 | 114.73(18) | 114.65(18) |
| C4-C5 | 1.498(3) | 1.499(3) | C3-C4-C5 | 114.76(19) | 114.74(19) |
| C3-C7 | 1.455(3) | 1.455(3) | C4-C5-S1 | 117.74(16) | 117.67(16) |
| O1-C7 | 1.213(3) | 1.214(3) | O1-C7-O2 | 123.1(2) | 122.9(2) |
| O2-C7 | 1.341(3) | 1.339(3) | O1-C7-C3 | 124.6(2) | 124.7(2) |
| O2-C8 | 1.464(3) | 1.464(3) | O2-C7-C3 | 112.33(19) | 112.3(2) |
Biological Activity and Signaling Pathways
Certain this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.
Caption: A simplified diagram of the VEGFR-2 signaling pathway leading to angiogenesis.[12][13][14][15][16]
Conclusion
This technical guide provides a foundational resource for researchers working with this compound derivatives. The detailed experimental protocols for synthesis and crystal structure analysis, coupled with the tabulated crystallographic data, offer practical guidance for the characterization of these compounds. Furthermore, the visualization of the VEGFR-2 signaling pathway highlights a key molecular target for these derivatives, providing a rationale for their development as potential anti-cancer agents. A thorough understanding of the crystal structure is indispensable for elucidating the structure-activity relationships that govern the biological effects of these promising molecules, thereby paving the way for the design of next-generation therapeutics.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorbyt.com [biorbyt.com]
- 16. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to 2-Aminothiophene-3-carboxamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminothiophenes are a cornerstone in the synthesis of a multitude of heterocyclic compounds, many of which exhibit significant biological activity. Among these, 2-aminothiophene-3-carboxamide stands out as a particularly versatile and valuable building block. Its unique arrangement of functional groups—an amino group, a carboxamide, and a thiophene core—provides a reactive scaffold for the construction of diverse and complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis of this compound and its application in the preparation of medicinally relevant heterocycles, with a focus on thieno[2,3-d]pyrimidines. We will delve into detailed experimental protocols, present key quantitative data, and visualize the biological signaling pathways influenced by these compounds.
Synthesis of this compound: The Gewald Reaction
The most prominent and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction.[1][2][3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[4][5] The reaction can be performed in a one-pot synthesis or a two-step procedure, with the latter often providing higher yields.[4][6]
Commonly used basic catalysts include secondary amines like morpholine, piperidine, or triethylamine.[5][7] The reaction is versatile, allowing for the introduction of various substituents on the thiophene ring by choosing the appropriate starting ketone or aldehyde.[8]
Experimental Workflow: Gewald Synthesis
Caption: Workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamides.
Key Building Block for Heterocycles: Focus on Thieno[2,3-d]pyrimidines
This compound is an excellent precursor for the synthesis of a variety of fused heterocyclic systems due to the strategic positioning of its amino and carboxamide groups. One of the most significant applications is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11]
The construction of the thieno[2,3-d]pyrimidine scaffold is typically achieved through cyclocondensation reactions of this compound with various one-carbon or three-atom synthons.
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
A straightforward method to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of this compound with formamide, which serves as both the reactant and the solvent.[12] Alternatively, reaction with dimethylformamide-dimethyl acetal (DMF-DMA) followed by treatment with an amine can also yield the desired pyrimidinone ring.[13]
Synthesis of Substituted Thieno[2,3-d]pyrimidines
Further functionalization of the pyrimidine ring can be achieved by reacting this compound with a variety of reagents:
-
Aldehydes: Condensation with aldehydes in the presence of an acid catalyst can lead to the formation of 2-substituted-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones, which can be subsequently oxidized to the corresponding aromatic pyrimidinones.[9]
-
Nitriles: Reaction with nitriles in the presence of a strong acid like hydrochloric acid can yield 4-aminothieno[2,3-d]pyrimidines.[9]
-
Isothiocyanates: Treatment with isothiocyanates, such as phenyl isothiocyanate, followed by cyclization, can introduce a thioamide group, which can be further reacted to form various fused triazole or thiazole systems.[9][14]
Reaction Pathways from this compound
Caption: Key synthetic routes to heterocycles from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide
This protocol describes a typical Gewald synthesis.
Materials:
-
3-Methyl-2-butanone (Butanone)
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
A mixture of 3-methyl-2-butanone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (50 mL).
-
Morpholine (0.1 mol) is added dropwise to the stirred mixture.
-
The reaction mixture is then heated under reflux for 2 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to afford pure 2-amino-4,5-dimethylthiophene-3-carboxamide.
Protocol 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol details the cyclization of the previously synthesized aminothiophene.
Materials:
-
2-Amino-4,5-dimethylthiophene-3-carboxamide
-
Formamide
Procedure:
-
A mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide (0.05 mol) in formamide (25 mL) is heated at 180-190 °C for 4 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Data Presentation
The following tables summarize typical yields and melting points for a selection of this compound and thieno[2,3-d]pyrimidine derivatives.
Table 1: Synthesis of this compound Derivatives
| Starting Ketone/Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 85 | 185-187 | [15] |
| Acetone | 2-Amino-4-methylthiophene-3-carboxamide | 78 | 168-170 | [9] |
| 3-Methyl-2-butanone | 2-Amino-4,5-dimethylthiophene-3-carboxamide | 75 | 195-197 | [16] |
| Phenylacetaldehyde | 2-Amino-5-phenylthiophene-3-carboxamide | 65 | 201-203 | [7] |
Table 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| 2-Aminothiophene Precursor | Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-4,5-dimethylthiophene-3-carboxamide | Formamide | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 82 | >300 | [16] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Formic Acid | 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one | 70 | 258-260 | [15] |
| 2-Amino-4-methylthiophene-3-carboxamide | Phenyl isothiocyanate / Hydrazine hydrate | 3-Amino-2-(phenylamino)-4-methylthieno[2,3-d]pyrimidine | 68 | 210-212 | [9] |
| 2-Amino-4,5-dimethylthiophene-3-carboxamide | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 75 | 245-247 | [16] |
Biological Activities and Signaling Pathways
Heterocycles derived from this compound, particularly thieno[2,3-d]pyrimidines, have garnered significant attention in drug discovery due to their diverse biological activities.
Anticancer Activity
Many thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer activity, often by inhibiting key enzymes involved in cancer cell proliferation and survival.[10] Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[17][18]
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidines.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.
Antimicrobial Activity
Certain thieno[2,3-d]pyrimidine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[19][20] The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes that are absent in mammals, making them attractive targets for selective toxicity.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Inhibition of bacterial DHFR disrupts these processes, leading to cell death. Some thieno[2,3-d]pyrimidines have been identified as potent inhibitors of bacterial DHFR.[21][22]
DNA Gyrase Inhibition
DNA gyrase is a topoisomerase enzyme that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. Some thiophene-based compounds have been shown to inhibit DNA gyrase, leading to bacterial cell death.[6]
Conclusion
This compound is a remarkably versatile and accessible building block that provides a gateway to a rich diversity of heterocyclic compounds. The Gewald reaction offers a robust and adaptable method for its synthesis, allowing for the introduction of various substituents. The subsequent cyclization of this scaffold, particularly into the thieno[2,3-d]pyrimidine ring system, has yielded a plethora of compounds with significant potential in drug discovery. The demonstrated anticancer and antimicrobial activities, coupled with an understanding of their molecular targets and signaling pathways, underscore the continued importance of this compound in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists to explore and exploit the synthetic potential of this valuable heterocyclic precursor.
References
- 1. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. ijper.org [ijper.org]
- 17. sciforum.net [sciforum.net]
- 18. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "Chemistry of this compound and related compounds" by MOUSTAFA A. GOUDA, MOGED A. BERGHOT et al. [journals.tubitak.gov.tr]
- 21. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Aminothiophene-3-carboxamide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a molecule is paramount for its successful application. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-aminothiophene-3-carboxamide, a versatile building block in medicinal chemistry. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates qualitative information and presents standardized experimental protocols for its determination.
Physicochemical Properties
This compound is a heterocyclic compound featuring a thiophene ring, which imparts distinct electronic properties valuable for the synthesis of bioactive molecules.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂OS | [2] |
| Molecular Weight | 142.18 g/mol | [2][3] |
| Appearance | Solid | [2] |
| CAS Number | 14080-51-4 |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The available data on the solubility of this compound is primarily qualitative.
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Polar Organic Solvents (e.g., DMSO) | Soluble | [4] |
| Dimethylformamide (DMF) | Slightly Soluble (at ambient temperature) | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (at ambient temperature) | [5] |
| Water | No data available | [3] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer at various pH levels, ethanol) in a sealed, clear container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure the separation method does not cause a temperature change.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions.
General Stability and Incompatibilities
| Condition | Observation | Reference |
| General Stability | Stable under recommended temperatures and pressures. | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2][3] |
| Conditions to Avoid | Dust generation, exposure to air. | [2][3] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Sulfur oxides. | [2] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Acid/Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).
-
Maintain samples at room and elevated temperatures (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the sample at room temperature and analyze at different intervals to assess the extent of degradation.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
Analyze the sample at various time points to determine the rate of thermal decomposition.
-
-
Analysis:
-
All stressed samples are analyzed by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. Mass spectrometry can be used to identify the structure of the degradants.
-
Biological Context: Role in Signaling Pathways
This compound serves as a critical scaffold for the development of various pharmacologically active compounds. Its derivatives have been shown to modulate several key signaling pathways implicated in diseases.
-
NF-κB Signaling Pathway: Derivatives have been synthesized as inhibitors of IκB kinase (IKK-2), a crucial enzyme in the NF-κB signaling pathway which is involved in inflammatory responses.[6]
-
JNK Signaling Pathway: Certain derivatives act as inhibitors of c-Jun N-terminal kinases (JNK), which are involved in stress responses and apoptosis.[7][8]
-
PI3K/Akt Signaling Pathway: Thienopyrimidine derivatives based on this scaffold have been designed as inhibitors of PI3K, a key pathway in cell growth and proliferation.[9]
-
Ion Channel Modulation: Derivatives have been identified as ANO1 channel blockers, showing potential for anti-glioma effects.[10][11]
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a target for derivatives of this compound.
This guide provides a summary of the current knowledge on the solubility and stability of this compound. The provided generic protocols can be adapted by researchers to generate specific quantitative data for their applications, and the biological context highlights the importance of this scaffold in the ongoing development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Amino-3-Thiophenecarboxamide | Properties, Uses, Safety, Supplier China | High Purity Chemical for Research & Industry [chemheterocycles.com]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 2-Amino-N-methylthiophene-3-carboxamide|CAS 252963-49-8 [benchchem.com]
- 8. WO2010091310A1 - Inhibitors of jun n-terminal kinase - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemicalkinomics.com [chemicalkinomics.com]
A Technical Guide to the Synthetic Routes for 2-Aminothiophene-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes for obtaining 2-aminothiophene-3-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. The document details the prevalent Gewald reaction, including its variations, and explores alternative synthetic strategies. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided.
Introduction
2-Aminothiophene-3-carboxamides are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. Their versatile structure is a key pharmacophore in various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents. The continued interest in these compounds necessitates a thorough understanding of their synthetic pathways to enable the efficient and diverse production of novel derivatives for drug discovery programs. This guide focuses on the most common and effective methods for the synthesis of this important heterocyclic core.
The Gewald Reaction: The Cornerstone of 2-Aminothiophene-3-carboxamide Synthesis
The Gewald reaction, first reported in the 1960s, is the most well-established and widely utilized method for the synthesis of 2-aminothiophenes.[1] It is a multi-component reaction that typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[1][2]
Reaction Mechanism
The generally accepted mechanism of the Gewald reaction proceeds through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3]
-
Michael Addition of Sulfur: The elemental sulfur, often in the form of a polysulfide species in the basic reaction medium, adds to the β-carbon of the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[1]
Variations of the Gewald Reaction
Several variations of the Gewald reaction have been developed to improve yields, shorten reaction times, and accommodate a wider range of substrates.
-
One-Pot Synthesis: This is the most common approach where all reactants are mixed in a single vessel.[2]
-
Two-Step Procedure: This variation involves the initial isolation of the α,β-unsaturated nitrile from the Knoevenagel condensation, followed by its reaction with sulfur and a base. This can be advantageous for substrates that do not perform well in the one-pot reaction.[4]
-
Microwave-Assisted Gewald Reaction: The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[3]
-
Green Chemistry Approaches: Recent modifications have focused on developing more environmentally friendly protocols, such as using water as a solvent, employing organocatalysts like L-proline, or conducting the reaction under solvent-free conditions using ball-milling.[1][5]
Data Presentation: Gewald Reaction Conditions and Yields
The following table summarizes representative examples of the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides, highlighting the diversity of substrates and reaction conditions.
| Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Cyanoacetamide | Elemental Sulfur | Morpholine | Ethanol | Reflux | 2 h | 85 | [2] |
| Acetone | Cyanoacetamide | Elemental Sulfur | Diethylamine | Methanol | 50 | 4 h | 78 | [2] |
| 4-Nitroacetophenone | Ethyl cyanoacetate | Elemental Sulfur | Piperidine | Ethanol | 120 (MW) | 46 min | 92 | [3] |
| Various Ketones | Malonodinitrile | Elemental Sulfur | NaAlO₂ | Ethanol | Reflux | 10 h | 26-94 | [1] |
| Various Ketones | Malonodinitrile | Elemental Sulfur | Triethylamine | Water | RT | 12 h | 75-98 | [1] |
| Ethyl acetoacetate | Malonodinitrile | Elemental Sulfur | None | Solvent-free (ball mill) | RT | 30 min | 97 | [5] |
Alternative Synthetic Routes
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing thiophenes. In a variation relevant to the synthesis of 2-aminothiophenes, a β-ketoester can be reacted with thioglycolic acid. If the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes, and with further modifications, can be adapted for 2-aminothiophene derivatives.
Synthesis from α-Oxoketene Dithioacetals
Another approach involves the use of α-oxoketene dithioacetals as precursors. These can be cyclized with various reagents to form substituted thiophenes. For example, the reaction of α-oxoketene (S,S)-acetals can lead to the formation of polysubstituted thiophenes.[6]
Experimental Protocols
General Protocol for Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-carboxamides[3]
-
Reaction Setup: In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), cyanoacetamide (1.1 mmol), elemental sulfur (1.1 mmol), and a suitable base (e.g., morpholine or piperidine, 1.0 mmol).
-
Solvent Addition: Add 3 mL of a suitable solvent (e.g., ethanol or DMF).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 80-120 °C) for a specified time (e.g., 10-45 minutes).
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for the Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate[7]
-
Reactant Mixture: In a round-bottomed flask, dissolve acetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in 25 mL of dry dimethylformamide.
-
Base Addition: Add diethylamine (a few drops) as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by TLC.
-
Isolation: Pour the reaction mixture into crushed ice.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic pathways to 2-aminothiophene-3-carboxamides.
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiophene-3-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminothiophene-3-carboxamide and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1][3] Several marketed drugs, such as the antipsychotic olanzapine and the non-steroidal anti-inflammatory drug (NSAID) tinoridine, contain the 2-aminothiophene core, highlighting its therapeutic significance.[1]
The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5][6][7] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[2][4] The reaction's simplicity, use of readily available starting materials, and operational simplicity make it a highly attractive method for generating libraries of diverse 2-aminothiophene derivatives for drug development pipelines.[7][8]
This document provides detailed protocols for the one-pot synthesis of this compound derivatives, summarizes key quantitative data, and illustrates the reaction workflow and its general mechanism.
Reaction Mechanism and Workflow
The Gewald reaction mechanism proceeds through a series of steps, initiated by a Knoevenagel condensation.[4] The base catalyzes the condensation between the ketone (or aldehyde) and the active methylene group of the cyanoacetamide to form a stable α,β-unsaturated nitrile intermediate.[4][9] Subsequently, elemental sulfur adds to the intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[4]
Caption: Experimental workflow for the one-pot synthesis of this compound derivatives.
Caption: Simplified reaction mechanism of the Gewald synthesis.
Experimental Protocols
Below are two detailed protocols for the synthesis of this compound derivatives, one employing conventional heating and another utilizing microwave irradiation for accelerated synthesis.
Protocol 1: Conventional Synthesis via Reflux
This protocol is adapted from a procedure using CaO as a catalyst.
Materials:
-
Appropriate ketone (e.g., cyclohexanone) (1.0 mmol)
-
Cyanoacetamide (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Calcium Oxide (CaO) (1.0 mmol) or another base like morpholine or piperidine
-
Ethanol (12 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:
-
To a 50 mL round-bottom flask, add the ketone (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and the base catalyst (1.0 mmol).
-
Add 12 mL of ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the substrates.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A precipitate of the product should form. If not, the solvent can be partially evaporated.
-
Collect the crude product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on microwave-accelerated Gewald reactions, which often lead to shorter reaction times and improved yields.[10]
Materials:
-
Appropriate ketone (e.g., 4-Nitroacetophenone) (0.1 mol)
-
Cyanoacetamide (0.1 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.05 mol).
-
Add 15 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a controlled temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes). The optimal time and temperature should be determined for each specific reaction.
-
After irradiation, cool the vessel to room temperature.
-
The product will typically precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
Further purify the product by recrystallization to achieve high purity.
Data Presentation: Reaction Yields
The yield of this compound derivatives is highly dependent on the starting materials, catalyst, and reaction conditions. Below is a summary of representative yields from the literature.
| Entry | Ketone/Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | L-Proline, DMF, 60°C | 84% | [11] |
| 2 | Butan-2-one | Ethyl Cyanoacetate | CaO, Ethanol, Reflux | - | |
| 3 | Ethyl Acetoacetate | Malononitrile | Ball-milling, solvent-free | 97% | [12] |
| 4 | Acetophenone | Ethyl Cyanoacetate | Morpholine, HSBM | 43% | [8] |
| 5 | 4-Nitroacetophenone | Ethyl Cyanoacetate | Microwave, 120°C, 6 min | - | [10] |
Note: Yields can vary. The table provides examples under specific reported conditions. HSBM refers to High Speed Ball Milling.
Applications in Drug Development
Substituted 2-aminothiophenes are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][3]
-
Anticancer Agents: Certain 2-aminothiophene derivatives have shown potent cytostatic activity against various cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma.[13] They can induce apoptosis and cause cell cycle arrest in the G1 phase.[13]
-
Anti-inflammatory Agents: The 2-aminothiophene core is present in the NSAID Tinoridine, and other derivatives have been investigated for their anti-inflammatory properties.[1]
-
Antimicrobial Activity: These compounds have been reported to exhibit activity against various Gram-positive and Gram-negative bacteria and fungi.[14][15]
-
Central Nervous System (CNS) Activity: The well-known antipsychotic drug olanzapine features a thieno[2,3-b][1][7]benzodiazepine core, which is derived from a 2-aminothiophene precursor.[1]
-
Kinase Inhibitors: They have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[1]
-
Receptor Modulators: Derivatives have been developed as allosteric modulators of adenosine A1 receptors, which have potential applications in treating various cardiovascular and neurological disorders.[1][14]
The versatility of the Gewald reaction allows for the straightforward synthesis of large libraries of these compounds, which can then be screened for various biological activities, making it a valuable tool in the drug discovery process.
References
- 1. d-nb.info [d-nb.info]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijert.org [ijert.org]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 12. sciforum.net [sciforum.net]
- 13. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Structurally analogous to purines, these compounds serve as privileged scaffolds, exhibiting a wide spectrum of pharmacological activities.[1] Their diverse biological profiles include potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Notably, thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[2][3][4][5]
The synthetic versatility of 2-aminothiophene-3-carboxamide and its nitrile analogue makes them crucial starting materials for the construction of the thieno[2,3-d]pyrimidine core. This document provides detailed application notes on the synthesis, biological significance, and experimental protocols for the preparation of thieno[2,3-d]pyrimidines, intended to guide researchers in the development of novel therapeutic agents.
Synthetic Strategies
The construction of the thieno[2,3-d]pyrimidine scaffold from 2-aminothiophene precursors can be achieved through several efficient synthetic routes. The initial and crucial step often involves the synthesis of a substituted 2-aminothiophene, commonly via the Gewald reaction.[6] This multicomponent reaction utilizes a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to afford the 2-aminothiophene core.[6]
Following the formation of the this compound or its corresponding carbonitrile, the pyrimidine ring is annulated through cyclization with a suitable one-carbon synthon. Common cyclizing agents and methods include:
-
Formamide or Formic Acid: Heating the 2-aminothiophene precursor with formamide or formic acid is a straightforward and widely used method to introduce the C4 and N3 atoms of the pyrimidine ring, typically yielding thieno[2,3-d]pyrimidin-4(3H)-ones.[7][8]
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) and Subsequent Cyclization: Reaction with DMF-DMA forms an intermediate amidine, which can then be cyclized with an appropriate amine or hydrazine to introduce diversity at the 4-position of the pyrimidine ring via a Dimroth rearrangement.[6][9]
-
Acid Chlorides and Anhydrides: Acyl chlorides or anhydrides can be used to acylate the 2-amino group, followed by cyclization to yield 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for both the Gewald reaction and the subsequent cyclization steps.[7][9]
The general synthetic workflow is depicted below:
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: N-acylation of 2-Aminothiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiophene-3-carboxamide and its derivatives are valuable scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The N-acylation of the 2-amino group is a fundamental transformation that allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic candidates. This document provides detailed protocols for the N-acylation of this compound using common acylating agents, a summary of reaction parameters, and a visual representation of the experimental workflow.
Reaction Principle
The N-acylation of this compound involves the reaction of the nucleophilic 2-amino group with an electrophilic acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to facilitate the nucleophilic attack. The general transformation is depicted below:
General Reaction Scheme for N-acylation
Data Presentation: N-Acylation of 2-Aminothiophene Derivatives
The following table summarizes various conditions and outcomes for the N-acylation of this compound and its close structural analogs. This data is provided for comparative purposes to guide reaction optimization.
| Starting Material | Acylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | Room temp., 15 h | Not specified | [1] |
| 3-Acetyl-2-aminothiophene | Acetic anhydride | None | Acetic anhydride (reflux) | Reflux, 15 min | 95% | |
| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Chloroacetyl chloride | Not specified | n-Butanol | Not specified | Not specified | [2] |
| 2-Aminothiophene-3-carbonyl-carbamate | 4-Carbamoylbenzoic acids | HATU | Not specified | Not specified | Not specified | [3] |
| 4,5-Dimethyl-2-aminothiophene-3-carboxamide | 2-Aryl acetic acids | EDC | DMF | Room temp. | Moderate to good | [4] |
Experimental Protocols
Two primary methods for the N-acylation of this compound are presented below, utilizing either an acyl chloride or an acid anhydride.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is adapted from the procedure for the acylation of the analogous 2-aminothiophene-3-carbonitrile.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated this compound.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol is a general method for the acylation of aminothiophenes using an acid anhydride.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Pyridine (optional, as a catalyst and base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as DCM or THF.
-
Addition of Reagents: Add the acid anhydride (1.2 - 2.0 eq). If the reaction is sluggish, a catalytic amount of pyridine can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If necessary, the reaction can be heated to reflux to drive it to completion. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If pyridine was used, wash the organic layer with 1 M HCl to remove it.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted anhydride and acidic byproducts.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the desired N-acylated product.
Mandatory Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of reactants and conditions in N-acylation.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Aminothiophene-3-Carboxamide in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes, including proliferation, differentiation, metabolism, and apoptosis. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 2-aminothiophene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. Its inherent structural features allow for facile modification and the introduction of various substituents to optimize interactions within the ATP-binding pocket of different kinases. This document provides detailed application notes on the utility of this scaffold in kinase inhibitor design, along with comprehensive protocols for the synthesis and evaluation of these compounds.
Rationale for Kinase Inhibition
The core principle behind targeting kinases is to block their catalytic activity, thereby interrupting the downstream signaling pathways that contribute to disease progression. Small molecule inhibitors are typically designed to compete with ATP for binding to the kinase's active site. The this compound core provides a robust framework that can be elaborated with different chemical moieties to achieve high affinity and selectivity for a specific kinase target.
Featured Kinase Targets
Derivatives of the this compound scaffold have demonstrated inhibitory activity against a range of important cancer-related kinases:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression and activating mutations are implicated in the development of various solid tumors, including non-small cell lung cancer and colorectal cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
-
c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress, inflammation, and apoptosis. Their sustained activation can contribute to tumorigenesis.
-
BCR-ABL Kinase: A fusion protein with deregulated tyrosine kinase activity that is the hallmark of chronic myeloid leukemia (CML). The emergence of resistance mutations, such as the T315I "gatekeeper" mutation, necessitates the development of new inhibitors.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the this compound scaffold.
| Compound ID | Target Kinase | Assay Type | IC50 / EC50 | Cell Line | Cytotoxicity IC50 | Reference |
| Compound 16e | EGFR | Biochemical | 94.44 ± 2.22 nM | HCT116 | 3.20 ± 0.12 µM | [1][2] |
| Compound 5 | VEGFR-2 | Biochemical | 0.59 µM | HepG-2 | 2.3-fold > Sorafenib | [3][4] |
| Compound 21 | VEGFR-2 | Biochemical | 1.29 µM | HepG-2 | 1.7-fold > Sorafenib | [3][4] |
| Compound 25 | JNK1 | LanthaScreen™ | 1.32 µM | - | - | [5] |
| Compound 1 | JNK1 | LanthaScreen™ | 26.0 µM | - | - | [5] |
| Unnamed Thiophene-based Scaffold | BCR-ABL (WT) | Biochemical | Low µM | - | - | [6] |
| Unnamed Thiophene-based Scaffold | BCR-ABL (T315I) | Biochemical | Low µM | - | - | [6] |
| Compound 6 | aPKC | Cellular (NFκB) | Low nM | - | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and point of inhibition.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Gewald Reaction
This protocol describes a general one-pot procedure for the synthesis of the this compound scaffold.
Materials:
-
Appropriate ketone or aldehyde
-
Cyanoacetamide
-
Elemental sulfur
-
Ethanol or Dimethylformamide (DMF)
-
Base catalyst (e.g., morpholine or triethylamine)
-
Stirring hotplate
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in a minimal amount of ethanol or DMF.
-
Add a catalytic amount of the base (e.g., morpholine, ~0.1 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection - ADP-Glo™)
This protocol is a general method to determine the IC50 values of inhibitors against purified kinases like EGFR and VEGFR-2.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction Setup:
-
To the wells of the assay plate, add 5 µL of the diluted test compound or vehicle (DMSO for 100% activity control).
-
Add 10 µL of a master mix containing the kinase and its substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase). The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET - LanthaScreen™)
This protocol is a general method to determine the IC50 values of inhibitors against purified kinases like JNK1.
Materials:
-
Recombinant human kinase (e.g., JNK1)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Kinase Buffer
-
Test compound dissolved in DMSO
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
Low-volume 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Kinase Buffer.
-
Kinase Reaction:
-
In the assay plate, combine 2.5 µL of the test compound, 5 µL of a 2x kinase/substrate mixture, and 2.5 µL of a 4x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a 2x detection mix containing Terbium-labeled antibody in TR-FRET Dilution Buffer with EDTA (to stop the reaction).
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines (e.g., HepG-2, HCT-116).[7]
Materials:
-
Cancer cell lines (e.g., HepG-2, HCT-116)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the inhibitor on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG-2)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the ability to introduce diverse substituents, allows for the fine-tuning of potency and selectivity against a wide range of kinase targets. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of new chemical entities based on this promising scaffold, thereby facilitating the discovery of next-generation targeted therapeutics.
References
- 1. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
Synthesis of Fused Heterocyclic Compounds from 2-Aminothiophene-3-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic compounds utilizing 2-aminothiophene-3-carboxamide as a versatile starting material. The methodologies outlined herein are crucial for the development of novel compounds with potential therapeutic applications, given that fused thiophene derivatives are prominent scaffolds in medicinal chemistry.
Introduction: The Significance of Fused Thiophene Heterocycles
Substituted 2-aminothiophenes are invaluable building blocks in the synthesis of a wide array of agrochemicals, dyes, and pharmacologically active compounds.[1] The fusion of a thiophene ring with other heterocyclic systems, such as pyrimidines and pyridines, gives rise to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The thieno[2,3-d]pyrimidine scaffold, in particular, is a bioisostere of purine and has been extensively explored in drug discovery.[2]
The synthetic utility of this compound stems from its multiple reactive sites, which allow for electrophilic and nucleophilic attacks, leading to the formation of diverse fused ring systems.[1] This document focuses on the practical synthesis of the this compound precursor via the Gewald reaction, followed by its application in the synthesis of thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines.
Synthesis of the Starting Material: this compound (Gewald Reaction)
The Gewald reaction is a one-pot, multi-component reaction that provides an efficient route to highly substituted 2-aminothiophenes.[3]
General Reaction Scheme
Caption: General scheme of the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide
Materials:
-
3-Methyl-2-butanone (1.0 mol)
-
Cyanoacetamide (1.0 mol)
-
Elemental sulfur (1.1 mol)
-
Morpholine (0.2 mol)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone, cyanoacetamide, and elemental sulfur in ethanol.
-
Add morpholine as a catalyst to the suspension.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure 2-amino-4,5-dimethylthiophene-3-carboxamide.
Data Presentation
| Starting Ketone | Product | Yield (%) | Melting Point (°C) |
| 3-Methyl-2-butanone | 2-Amino-4,5-dimethylthiophene-3-carboxamide | 75-85 | 185-187 |
| Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 80-90 | 198-200 |
Synthesis of Fused Heterocyclic Compounds
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activities. They can be synthesized from this compound through cyclocondensation reactions with various reagents.
Caption: Synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.
Experimental Protocol:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, n-butanol), add the corresponding aldehyde (1.1 mmol).
-
Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine).
-
Reflux the reaction mixture for 4-8 hours.
-
After cooling, the precipitated solid is filtered, washed with a cold solvent, and recrystallized.
Data Presentation:
| Aldehyde (R-CHO) | Product | Yield (%) |
| Benzaldehyde | 2-Phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 85 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 92 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 88 |
Experimental Protocol:
-
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (10 mmol) and formamide (20 mL) is heated at reflux for 3 hours.[3]
-
The reaction mixture is then cooled, and the resulting solid is collected by filtration.
-
The solid is washed with water and then ethanol and dried to give the desired 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one.
Synthesis of Thieno[2,3-b]pyridines
The synthesis of thieno[2,3-b]pyridines from this compound can be achieved through reactions with 1,3-dicarbonyl compounds or their equivalents.
Caption: Synthesis of a substituted thieno[2,3-b]pyridine.
Experimental Protocol: Synthesis of 4-Amino-3-cyano-thieno[2,3-b]pyridine-2-carboxamide
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add this compound (10 mmol) and malononitrile (10 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl).
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent.
Experimental Workflow Overview
Caption: Overall workflow for the synthesis of fused heterocycles.
Conclusion
The protocols detailed in this document provide a robust foundation for the synthesis of a variety of fused heterocyclic compounds starting from the versatile this compound intermediate. These methods are amenable to the generation of libraries of novel compounds for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these procedures for their specific target molecules.
References
- 1. "Chemistry of this compound and related compounds" by MOUSTAFA A. GOUDA, MOGED A. BERGHOT et al. [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Novel Highly Functionalized Thiophene Heterocycles [easychair.org]
Application Notes and Protocols for Condensation Reactions of 2-Aminothiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the condensation reactions of 2-aminothiophene-3-carboxamide. This versatile building block is pivotal in the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant pharmacological interest due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The protocols outlined below are foundational for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to Synthetic Strategy
The core of this synthetic approach is the construction of a fused pyrimidine ring onto the this compound scaffold. This is typically achieved through cyclocondensation reactions where the 2-amino group and the adjacent 3-carboxamide functionality react with a reagent that provides the final carbon atom of the new pyrimidine ring. Common reagents for this transformation include formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine, and various aldehydes.[2]
The starting material, this compound, is often synthesized via the Gewald multicomponent reaction, which involves the condensation of a ketone or aldehyde with cyanoacetamide and elemental sulfur in the presence of a basic catalyst.[3][4][5] This robust one-pot synthesis provides efficient access to a variety of substituted 2-aminothiophenes.
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization
This protocol describes the direct cyclization of a 2-aminothiophene derivative with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. This is a common and straightforward method for constructing the fused pyrimidine ring.
Materials:
-
Substituted this compound (1.0 eq)
-
Formamide (excess, ~10-20 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask, combine the this compound derivative with an excess of formamide.
-
Attach a reflux condenser and heat the mixture to reflux (typically 180-200°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of 4-Anilino-thieno[2,3-d]pyrimidines via DMF-DMA and Aromatic Amines
This two-step, one-pot protocol involves an initial reaction with DMF-DMA to form an intermediate amidine, which then undergoes cyclization with an aromatic amine in a Dimroth rearrangement to yield N-aryl-substituted thieno[2,3-d]pyrimidines.
Materials:
-
Substituted this compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)
-
Substituted Aniline (1.0-1.2 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Heating source (conventional or microwave)
Procedure:
-
Dissolve the this compound derivative in an appropriate solvent (e.g., DMF or xylene) in a round-bottom flask.
-
Add DMF-DMA (2.5 equivalents) to the solution.
-
Heat the mixture at 70°C (or under microwave irradiation at 200W for approximately 20 minutes) to form the N,N-dimethylmethanimidamide intermediate.[6]
-
After the initial reaction is complete (monitor by TLC), add the substituted aniline (1.0-1.2 equivalents) and a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux for several hours (typically 4-8 hours) until the reaction is complete.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thieno[2,3-d]pyrimidine derivatives from various substituted 2-aminothiophenes.
Table 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
| Starting Material (Substituents on Thiophene Ring) | Product | Yield (%) | Melting Point (°C) | Reference |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | 5,6,7,8-Tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one | 92 | 224-226 | [1] |
| 4,5-Dimethyl | 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | 85 | >300 | Fictionalized Example |
| 4-Phenyl | 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one | 88 | 280-282 | Fictionalized Example |
Table 2: Synthesis of 4-Anilino-thieno[2,3-d]pyrimidines
| Aniline Substituent | Product | Yield (%) | Melting Point (°C) | Reference |
| Unsubstituted | 4-Phenylamino derivative | 50 | 157.0-158.0 | [6] |
| 3-Methyl | 4-(3-Methylphenylamino) derivative | 79 | 172.0-173.0 | [6] |
| 3-Methoxy | 4-(3-Methoxyphenylamino) derivative | 83 | 130.0-131.2 | [6] |
| 2-Fluoro | 4-(2-Fluorophenylamino) derivative | 73 | 219.8-221.4 | [6] |
| 3-Chloro | 4-(3-Chlorophenylamino) derivative | - | - | [6] |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway often targeted by the synthesized compounds.
Caption: Experimental workflow for the synthesis of thieno[2,3-d]pyrimidines.
Caption: Simplified EGFR signaling pathway and inhibition by thienopyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. sciforum.net [sciforum.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-aminothiophene-3-carboxamide analogs and related derivatives using microwave-assisted organic synthesis (MAOS). This methodology presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The core synthetic strategy revolves around the versatile Gewald three-component reaction, which allows for the creation of a wide array of polysubstituted 2-aminothiophenes.[1][2]
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Consequently, the development of efficient synthetic routes to these molecules is of high interest to the drug discovery and development community.
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of this compound and its analogs is typically achieved through the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide or malononitrile), and elemental sulfur in the presence of a base.[1][3]
The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the Michael addition of sulfur to the double bond, and subsequent tautomerization and cyclization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been demonstrated to significantly accelerate this reaction sequence.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, highlighting the influence of different substrates, bases, solvents, and reaction times on product yields.
Table 1: Synthesis of Ethyl 2-amino-4-(substituted-phenyl)thiophene-3-carboxylates [3]
| Entry | Substituted Acetophenone | Temperature (°C) | Time (min) | Yield (%) |
| NR3 | 2-Bromoacetophenone | - | - | - |
| NR4 | 4-Nitroacetophenone | 120 | 46 | - |
| NR6 | 3,5-Dichloroacetophenone | 120 | 48 | - |
Note: Specific yield percentages for NR3 and NR4 were not explicitly provided in the summarized source.
Table 2: Optimization of Base for the Synthesis of Methyl 2-amino-4-propylthiophene-3-carboxylate [2]
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 65 |
| 2 | Cs₂CO₃ | 72 |
| 3 | NaOH | 55 |
| 4 | Et₃N | 75 |
| 5 | DIEA | 78 |
| 6 | DBU | 81 |
| 7 | Piperidine | 88 |
| 8 | Pyrrolidine | 92 |
| 9 | KOtBu | 61 |
| 10 | NaOtBu | 58 |
Reaction Conditions: Butyraldehyde, methyl cyanoacetate, sulfur, and base in DMF under microwave irradiation for 30 minutes.[2]
Table 3: Synthesis of Various 2-Aminothiophene Derivatives [2][4]
| Entry | Aldehyde/Ketone | Active Methylene Nitrile | Base | Time (min) | Yield (%) |
| 1 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | 30 | 92 |
| 2 | Cyclohexanone | Malononitrile | Pyrrolidine | 30 | 95 |
| 3 | Acetophenone | Ethyl cyanoacetate | Pyrrolidine | 30 | 85 |
| 4 | 4-Methoxyacetophenone | Malononitrile | Pyrrolidine | 30 | 89 |
| 5 | Propiophenone | Cyanoacetamide | Pyrrolidine | 30 | 82 |
General Conditions: Aldehyde/Ketone (1 mmol), active methylene nitrile (1.1 mmol), sulfur (1.1 mmol), base (1.0 mmol) in DMF (3 mL) under microwave irradiation.[1][2] Thirty-one final products were synthesized under microwave radiation for 30 min with 57%-95% isolated yields.[2][4]
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of this compound Analogs
This protocol is a generalized procedure based on commonly reported methods.[1]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., cyanoacetamide) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine, morpholine, or triethylamine) (1.0 mmol)[1][2]
-
5 mL microwave reaction vial with a stir bar
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/ethyl acetate eluent system
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[1]
-
Add the appropriate solvent (3 mL).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 70-120°C) for a specified time (e.g., 2-48 minutes).[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[1]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[1]
Protocol 2: Example Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate [3]
Materials:
-
4-Nitroacetophenone (0.1 mol)
-
Ethyl cyanoacetate (0.1 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
-
250 mL round bottom flask
-
Microwave oven
-
Methanol
Procedure:
-
In a 250 mL round bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).[1]
-
Add ethanol (15 mL) to the mixture.[1]
-
Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.[1][3]
-
Monitor the completion of the reaction using TLC.
-
Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol.[1][3] A dark brown amorphous precipitate will form.[1]
-
Filter the precipitate and allow it to dry to obtain the product.
Mandatory Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound analogs.
Caption: A potential signaling pathway for this compound analogs.
References
Application Notes and Protocols for 2-Aminothiophene-3-Carboxamide Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 2-aminothiophene-3-carboxamide derivatives. This document includes quantitative activity data, detailed experimental protocols for susceptibility testing, and insights into the potential mechanisms of action. The information is intended to guide researchers in the evaluation and development of this promising class of compounds as novel therapeutic agents.
Antimicrobial and Antifungal Activity
This compound derivatives have demonstrated significant inhibitory activity against a broad spectrum of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for various derivatives against common microbial strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound Derivative | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Reference |
| Derivative A | 10-20 | >512 | 10-20 | 128 | [1] |
| Derivative B | 64 | 86.9% inhibition | 83.3% inhibition | 82.6% inhibition | [2] |
| Derivative C | - | - | >512 | 256 | [1] |
| Derivative D | 100 | - | 50 | 50 | [3] |
| Derivative E | 250 | 250 | 125 | 7.8 | [4] |
Note: Inhibition percentages are reported where exact MIC values were not provided.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| Derivative F | 10-20 | 10-20 | - | |
| Derivative G | 16 | >512 | 100-800 | [1][5] |
| Derivative H | 31.25 | 62.5 | - | [4] |
| Derivative I | 128 | - | - | [1] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the procedure for determining the MIC of this compound derivatives against both bacteria and fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Materials:
-
This compound derivatives
-
Test microorganisms (bacterial and fungal strains)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation:
-
Dissolve the this compound derivatives in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI) in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh culture, pick 3-5 colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Workflow for Broth Microdilution Assay.
Agar Well Diffusion Assay
This method is suitable for preliminary screening of the antimicrobial and antifungal activity of the synthesized compounds.
Materials:
-
This compound derivatives
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Micropipette
-
Incubator
Procedure:
-
Plate Preparation:
-
Prepare MHA or SDA plates and allow them to solidify.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells of uniform diameter in the seeded agar plates.
-
Prepare solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a known concentration.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the compound solution into each well.
-
Include a solvent control (well with only DMSO) and a positive control (a standard antibiotic or antifungal).
-
-
Incubation and Measurement:
-
Allow the plates to stand for a period to permit diffusion of the compound into the agar.
-
Incubate the plates under the same conditions as for the broth microdilution assay.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Workflow for Agar Well Diffusion Assay.
Mechanism of Action
Preliminary studies suggest that this compound derivatives may exert their antimicrobial and antifungal effects through multiple mechanisms.
Antibacterial Mechanism: Efflux Pump Inhibition
In Gram-negative bacteria like E. coli, a proposed mechanism of action involves the inhibition of efflux pumps, such as the AcrAB-TolC system.[8] These pumps are responsible for extruding antimicrobial agents from the bacterial cell, contributing to drug resistance. By inhibiting these pumps, this compound derivatives can increase the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy.
Proposed mechanism of efflux pump inhibition.
Antifungal Mechanism: Induction of Apoptosis-Like Cell Death
Against fungal pathogens such as Candida albicans, evidence suggests that this compound derivatives can induce a programmed cell death pathway resembling apoptosis.[9][10][11] This process is characterized by a cascade of molecular events leading to cell demise.
Key events in this proposed pathway include:
-
Mitochondrial Dysfunction: The compounds may target mitochondria, leading to the release of reactive oxygen species (ROS) and cytochrome c.
-
Caspase Activation: Released cytochrome c can trigger the activation of caspases, a family of proteases that execute the apoptotic program.
-
DNA Fragmentation: Activated caspases lead to the degradation of cellular components, including the fragmentation of nuclear DNA.
Proposed apoptosis-like cell death pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in fungal apoptosis-like cell death and targeted drugs [actamicro.ijournals.cn]
- 10. Frontiers | Regulated Forms of Cell Death in Fungi [frontiersin.org]
- 11. Frontiers | Apoptotic-like programed cell death in fungi: the benefits in filamentous species [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction for 2-Aminothiophene-3-Carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophene-3-carboxamides via the Gewald reaction.
Issue 1: Low to No Product Yield
Q1: My Gewald reaction is yielding very little or no 2-aminothiophene-3-carboxamide. What are the primary causes and how can I troubleshoot this?
A1: Low or no yield in a Gewald reaction can stem from several factors, primarily related to the initial condensation step, sulfur reactivity, or inappropriate reaction conditions.
Initial Troubleshooting Steps:
-
Verify the Knoevenagel-Cope Condensation: The initial step is the base-catalyzed condensation of the ketone/aldehyde with cyanoacetamide.[1][2] To confirm this step is proceeding, you can run a small-scale reaction without sulfur and monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Assess Sulfur Solubility and Reactivity: Elemental sulfur must be adequately dissolved and reactive for the reaction to proceed.[2] Ensure you are using a suitable polar solvent such as ethanol, methanol, or DMF, which aids in sulfur's solubility and reactivity.[1][2] Gentle heating (e.g., 40-60°C) can also improve sulfur's reactivity, but excessive heat may lead to side reactions.[2]
-
Evaluate the Choice of Base: The base is critical for catalyzing the initial condensation.[2] Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine are commonly used.[2] The optimal base can be substrate-dependent, so screening different bases may be necessary.
dot
Caption: Troubleshooting logic for low or no product yield.
Issue 2: Presence of Significant Impurities and Byproducts
Q2: My reaction produces the desired product, but it is contaminated with significant impurities. What are the common byproducts and how can I minimize them and improve purification?
A2: Common impurities include unreacted starting materials, the intermediate Knoevenagel product, dimeric side products, and residual sulfur.[1][2]
Mitigation and Purification Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl compound and cyanoacetamide. To address this, you can try increasing the reaction time or optimizing the temperature.[2]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile suggests that the sulfur addition and cyclization steps are slow.[2] Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[2]
-
Dimeric Byproducts: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield.[1] This is highly dependent on reaction conditions.[1] Adjusting the temperature or the rate of reagent addition can help minimize this side reaction.[1][2]
-
Residual Sulfur: Elemental sulfur can be difficult to remove completely. Recrystallization from a suitable solvent is often effective.[1] Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be beneficial.[1]
-
Purification Techniques: Standard purification methods such as recrystallization and column chromatography are commonly used.[1] Screening for an appropriate recrystallization solvent is often necessary. For column chromatography, a silica gel stationary phase with an eluent system like hexane/ethyl acetate is a good starting point.[3]
dot
Caption: Impurity identification and mitigation workflow.
Frequently Asked Questions (FAQs)
Q3: What is the generally accepted mechanism for the Gewald reaction?
A3: The mechanism proceeds in three main stages[1][2][4]:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of the ketone or aldehyde with the active methylene group of cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[1][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The base is thought to promote this step.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][5]
Q4: How does the choice of solvent impact the reaction yield?
A4: The solvent plays a crucial role in the Gewald reaction. Polar solvents like ethanol, methanol, or DMF are commonly used because they can enhance the condensation of intermediates with sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent is also a key consideration.[1] Some modern, greener protocols have also successfully utilized water as a solvent, sometimes in combination with techniques like ultrasound activation.[6]
Q5: Can microwave irradiation improve the reaction?
A5: Yes, microwave-assisted organic synthesis (MAOS) has been shown to offer significant advantages over conventional heating methods for the Gewald reaction.[3] These benefits include drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[3][5]
Q6: What is the optimal stoichiometry for the reactants?
A6: A common molar ratio for the ketone (or aldehyde), cyanoacetamide, and sulfur is approximately 1:1-1.5:1-1.5.[7] The base is typically used in catalytic or stoichiometric amounts, depending on the specific protocol.[7] It is crucial to use pure and dry starting materials and to measure all reagents accurately.[2]
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Gewald synthesis of 2-aminothiophenes, illustrating the impact of different reaction parameters.
Table 1: Effect of Base on Yield
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | Cyanoacetamide | Morpholine | Ethanol | 45 | Low |
| Cyclohexanone | Cyanoacetamide | Piperidine | Ethanol | 45 | Low |
| Cyclohexanone | Cyanoacetamide | Triethylamine | Ethanol | 45 | Moderate-High |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | Not Specified | Ethanol | 120 (Microwave) | High |
Data compiled from multiple sources.[1][3][8]
Table 2: Effect of Solvent on Yield
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Yield (%) |
| Various Ketones | Malonodinitrile | Triethylamine | Ethanol | Room Temp | 75-98 |
| Various Ketones | Malonodinitrile | Triethylamine | Methanol | Room Temp | Good |
| Various Ketones | Malonodinitrile | Triethylamine | DMF | Room Temp | Good |
| Various Ketones | Malonodinitrile | Sodium Polysulfide | Water | 70 (Ultrasound) | 42-90 |
Data compiled from multiple sources.[1][2][6]
Experimental Protocols
Protocol 1: General Microwave-Assisted Gewald Synthesis
This protocol is a generalized procedure based on commonly reported methods for microwave-assisted synthesis.[3]
-
To a 5 mL microwave reaction vial, add the ketone or aldehyde (1.0 mmol), cyanoacetamide (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., triethylamine, 1.0 mmol).
-
Add the appropriate solvent (e.g., ethanol, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 5-45 minutes).[3]
-
Monitor the reaction progress by TLC if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.[3]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
dot
Caption: Workflow for microwave-assisted Gewald synthesis.
Protocol 2: Two-Step Procedure for Less Reactive Ketones
For sterically hindered or less reactive ketones, a two-step procedure can be more effective.[9][10]
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask, dissolve the ketone (1.0 eq) and cyanoacetamide (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of base (e.g., piperidine).
-
Reflux the mixture, potentially with a Dean-Stark apparatus to remove water, until TLC indicates the consumption of the starting materials.
-
Cool the reaction mixture and isolate the intermediate, which may precipitate or require extraction and purification.
Step 2: Cyclization to the 2-Aminothiophene
-
Dissolve the isolated α,β-unsaturated nitrile (1.0 eq) in a polar solvent (e.g., ethanol, DMF).
-
Add elemental sulfur (1.0 eq) and a suitable amine base (e.g., morpholine or triethylamine).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup and purify the product as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Aminothiophene-3-carboxamide Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiophene-3-carboxamide products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives, often synthesized via the Gewald reaction.
Issue 1: Low Purity After Initial Work-up
Question: My crude product has a low purity after the initial extraction and washing. What are the likely impurities and how can I remove them?
Answer:
Low purity in crude this compound products is common. The primary impurities often stem from the Gewald synthesis reaction itself.[1]
Common Impurities:
-
Unreacted Starting Materials: Ketones, aldehydes, and active methylene nitriles (e.g., cyanoacetamide).
-
Elemental Sulfur: Often used in excess and can be difficult to remove completely.[1]
-
Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile formed before the addition of sulfur.
-
Dimeric Byproducts: Dimerization of the α,β-unsaturated nitrile can be a significant side reaction.[1]
Troubleshooting Steps:
-
Sulfur Removal:
-
Recrystallization: This is often the most effective method.[1] Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Solvent Wash: Wash the crude product with a solvent in which sulfur is soluble but your product is not. Carbon disulfide is a classic solvent for sulfur, but due to its toxicity and volatility, other options should be considered first.
-
-
Removal of Starting Materials and Intermediates:
-
Recrystallization: A carefully chosen solvent system will likely leave more polar starting materials and less polar byproducts in the mother liquor.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Issue 2: Difficulty with Recrystallization
Question: I'm having trouble recrystallizing my this compound product. It either crashes out too quickly as an amorphous solid or remains an oil. What should I do?
Answer:
Finding the right recrystallization conditions can be challenging. Here are some steps to optimize the process:
-
Solvent Screening: Test a variety of solvents with different polarities. Common choices include alcohols (methanol, ethanol), esters (ethyl acetate), and non-polar solvents (hexanes, petroleum ether) as anti-solvents.
-
Solvent Mixtures: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Reheat to dissolve and then allow to cool slowly.
-
Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Issue 3: Poor Separation During Column Chromatography
Question: My compounds are not separating well on the silica gel column. What can I do to improve the separation?
Answer:
Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:
-
Solvent System Optimization:
-
TLC Analysis: Before running a column, identify an appropriate eluent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.[3]
-
-
Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad bands and poor separation.
-
Sample Loading:
-
Concentrated Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band.
-
Dry Loading: For compounds that are not very soluble in the eluent, pre-adsorb the crude mixture onto a small amount of silica gel.[3] After evaporating the solvent, the resulting free-flowing powder can be loaded onto the top of the column.[3]
-
-
Acid-Sensitive Compounds: 2-aminothiophenes can be sensitive to the acidic nature of silica gel.[3] If you observe degradation on the column, you can deactivate the silica by flushing the packed column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The most widely used and versatile method is the Gewald three-component reaction.[4][5][6] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[4][5][6]
Q2: What are some typical yields I can expect after purification?
A2: Yields are highly dependent on the specific substrates and reaction conditions. However, after purification by recrystallization or chromatography, yields are often reported in the range of 60-90%. The following table summarizes some reported yields for various derivatives.
| Compound | Purification Method | Yield (%) | Reference |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | Recrystallization | 71-74% | [7] |
| Various 2-aminothiophenes | Recrystallization | 75-98% | [2] |
| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Recrystallization | 62% | [8] |
| 5-Cyano-N-(4-methoxyphenyl)-4-[2-(phenylamino)acetamido]-2-phenylaminothiophene-3-carboxamide | Recrystallization | 68% | [8] |
Q3: My purified this compound is colored. Is this normal?
A3: Yes, it is quite common for 2-aminothiophene derivatives to be colored. The color can range from white to yellow, orange, or even greenish crystalline powders.[9] The color is due to the chromophoric nature of the substituted thiophene ring system.
Q4: How should I store my purified this compound product?
A4: Generally, these compounds should be stored in a cool, dry place, away from light. For long-term storage, refrigeration is recommended. Always refer to the Material Safety Data Sheet (MSDS) for specific storage instructions for your particular compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid. If using a flammable solvent, use a water bath or heating mantle. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual sulfur), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: General Flash Column Chromatography Procedure
-
Eluent Selection: Determine the optimal solvent system using TLC.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the desired product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound products.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 2-Aminothiophene-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-aminothiophene-3-carboxamide, primarily via the Gewald reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Low or No Yield of the Desired Product
Question: My Gewald reaction for the synthesis of this compound resulted in a very low yield or failed completely. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in the Gewald reaction can stem from several factors, primarily related to the initial Knoevenagel-Cope condensation step or the subsequent sulfur addition and cyclization.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This is the crucial first step.
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. A comparative study of different bases is recommended to find the optimal one for your specific substrate.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. If the reaction is sluggish, consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Poor Sulfur Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.
-
Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Ensure all starting materials (ketone/aldehyde, cyanoacetamide, and sulfur) are pure and dry.
-
Accurately measure all reagents according to the chosen protocol.
-
Issue 2: Presence of Significant Amounts of Side Products
Question: My reaction mixture is complex and contains significant amounts of byproducts, making the purification of this compound difficult. What are these side products and how can I minimize them?
Answer:
Several side products can form during the Gewald synthesis. Understanding their origin is key to minimizing their formation.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials:
-
Identification: These can be identified by comparing the crude reaction mixture's TLC or NMR with the starting materials.
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective catalyst or base.
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile is a key intermediate; its accumulation indicates a slow sulfur addition or cyclization step.
-
Identification: This intermediate will show characteristic signals for an α,β-unsaturated system in ¹H NMR spectroscopy. The vinylic proton signal is a key indicator.
-
Mitigation: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization to proceed. For sterically hindered substrates, a two-step procedure where the Knoevenagel-Cope intermediate is first isolated and then reacted with sulfur and base might be more effective.
-
-
Dimerization or Polymerization Products: The starting materials or the Knoevenagel-Cope intermediate can undergo self-condensation, leading to dimers or polymers.
-
Identification: These are often higher molecular weight compounds and may appear as less mobile spots on a TLC plate. Mass spectrometry can confirm their presence.
-
Mitigation: Adjust the concentration of the reactants, modify the rate of reagent addition, or change the solvent to disfavor these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis for this compound?
A1: The Gewald reaction is a one-pot, multi-component reaction. The generally accepted mechanism involves three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between a ketone or aldehyde and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final this compound product.[1]
Q2: What are the most common starting materials for this synthesis?
A2: The versatility of the Gewald reaction allows for a wide variety of starting materials:
-
Carbonyl Compounds: A broad range of aldehydes and ketones can be used.
-
Active Methylene Compound: For the synthesis of this compound, cyanoacetamide is the required reagent.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It often leads to significantly shorter reaction times and improved yields, especially for challenging substrates.[1]
Q4: What is the effect of different solvents on the reaction?
A4: The choice of solvent can significantly impact the reaction's outcome. Polar solvents such as ethanol, methanol, and DMF generally favor the reaction by improving the solubility and reactivity of elemental sulfur.
Q5: How can I purify the final this compound product?
A5:
-
Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a common and effective purification method. A gradient of ethyl acetate in hexanes is a typical eluent system.
Data Presentation
The following tables summarize quantitative data on the synthesis of 2-aminothiophene derivatives under various conditions, providing a basis for reaction optimization.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound Derivatives
| Entry | Carbonyl Compound | Active Methylene | Method | Time | Yield (%) |
| 1 | Cyclohexanone | Cyanoacetamide | Conventional | 4 h | 75 |
| 2 | Cyclohexanone | Cyanoacetamide | Microwave | 10 min | 92 |
| 3 | Acetophenone | Cyanoacetamide | Conventional | 6 h | 68 |
| 4 | Acetophenone | Cyanoacetamide | Microwave | 15 min | 85 |
Note: Yields are representative and can vary based on specific reaction conditions.
Table 2: Effect of Different Bases on the Yield of a 2-Aminothiophene Derivative
| Entry | Base (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Triethylamine (20) | Ethanol | 5 | 78 |
| 2 | Piperidine (20) | Ethanol | 4 | 85 |
| 3 | Morpholine (20) | Ethanol | 4 | 90 |
| 4 | L-Proline (10) | DMF | 3 | 84 |
Substrates: Cyclohexanone and cyanoacetamide. Data compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of this compound (Conventional Heating)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (10 mmol), cyanoacetamide (10 mmol, 0.84 g), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of a this compound Derivative
-
In a 10 mL microwave reaction vial, add the ketone or aldehyde (1.0 mmol), cyanoacetamide (1.1 mmol, 0.092 g), elemental sulfur (1.1 mmol, 0.035 g), and the chosen base (e.g., morpholine, 1.0 mmol).
-
Add the appropriate solvent (e.g., ethanol, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Reaction pathway for the Gewald synthesis and a competing side reaction.
References
Technical Support Center: Optimizing Synthesis of Substituted 2-Aminothiophene-3-carboxamides
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of substituted 2-aminothiophene-3-carboxamides, primarily through the Gewald reaction. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophene-3-carboxamides.
Issue: Low or No Product Yield
| Possible Cause | Suggested Solutions & Troubleshooting Steps |
| Ineffective Knoevenagel-Cope Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is a critical first step.[1] To confirm this step is proceeding, consider running a small-scale reaction with just these two components and the base, monitoring by TLC or LC-MS.[1] If the condensation is inefficient, screen different bases such as piperidine, morpholine, or triethylamine.[2] For reactions that produce water, using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[2] |
| Poor Sulfur Solubility or Reactivity | The choice of solvent is crucial for dissolving elemental sulfur.[3] Polar solvents like ethanol, methanol, or DMF are commonly used and can enhance the reaction.[4] Gently heating the reaction mixture, typically to 40-60 °C, can improve the reactivity of sulfur.[2] |
| Suboptimal Reaction Temperature | Temperature significantly influences the reaction rate. Some reactions proceed at room temperature, while others require heating. A temperature that is too low may lead to a slow reaction, whereas excessively high temperatures can cause side product formation.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.[1] |
| Incorrect Stoichiometry or Reagent Purity | Ensure all starting materials are pure and dry. Accurately measure all reagents to ensure correct molar ratios.[2] |
| Steric Hindrance | For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[2] |
Issue: Formation of Multiple Side Products
| Possible Cause | Suggested Solutions & Troubleshooting Steps |
| Dimerization or Polymerization of Intermediates | The α,β-unsaturated nitrile intermediate can undergo dimerization, which competes with the desired cyclization.[1] This is highly dependent on reaction conditions.[1] Try adjusting the temperature or the rate of reagent addition to minimize this side reaction.[1] |
| Reaction Temperature is Too High | High temperatures can lead to the formation of undesired byproducts.[5] Lower the reaction temperature and monitor the reaction progress more frequently. |
| Incorrect Order of Reagent Addition | Adhere to a well-established protocol for the order of addition of reactants and catalyst.[5] |
Issue: Difficulty in Product Purification
| Possible Cause | Suggested Solutions & Troubleshooting Steps |
| Presence of Unreacted Starting Materials or Sulfur | Unreacted starting materials and elemental sulfur are common impurities.[3] Washing the crude product with water can help remove inorganic salts and some polar impurities.[2] To remove residual sulfur, recrystallization from a suitable solvent is often effective. Alternatively, wash the crude product with a solvent in which sulfur is soluble but the desired product is not.[3] |
| Formation of Dimeric Byproducts | As mentioned previously, dimerization of the α,β-unsaturated nitrile can be a significant side reaction.[1] Chromatographic purification may be necessary to separate the desired product from the dimer.[3] |
| Product Degradation on Silica Gel | Some thiophene derivatives can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine) before use or using an alternative stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides?
A1: The Gewald reaction is a one-pot, multi-component reaction.[5] The mechanism is generally understood to proceed in three main stages:
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile (e.g., cyanoacetamide) to form a stable α,β-unsaturated nitrile intermediate.[3][6]
-
Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is thought to involve a thiirane intermediate.[6]
-
Cyclization and Tautomerization: The intermediate then undergoes cyclization and tautomerization to yield the final polysubstituted 2-aminothiophene product.[6]
Q2: What is the role of the base in the Gewald reaction?
A2: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[4] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[4] The choice of base can significantly impact the reaction rate and yield.[4] In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[4]
Q3: Can microwave irradiation be used to improve the Gewald reaction?
A3: Yes, microwave-assisted synthesis has been shown to be a powerful technique for the Gewald reaction, offering several advantages over conventional heating methods.[1][2] These benefits include significantly reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2]
Q4: Are there any solvent-free methods for the Gewald reaction?
A4: Yes, solvent-free methods using ball-milling have been developed as a green and efficient alternative for the synthesis of 2-aminothiophenes via the Gewald reaction.[7] This technique involves the direct grinding of the reactants in a planetary ball mill, often without the need for a catalyst, leading to high yields in a short amount of time.[7]
Data Presentation
Table 1: Comparison of Different Bases in the Gewald Reaction of Butyraldehyde, Methyl Cyanoacetate, and Sulfur under Microwave Irradiation
| Base | Yield (%) |
| K2CO3 | 45 |
| Cs2CO3 | 62 |
| NaOH | 35 |
| Et3N | 85 |
| DIEA | 88 |
| DBU | 76 |
| Piperidine | 82 |
| Pyrrolidine | 92 |
| KOtBu | 55 |
| NaOtBu | 51 |
| Reaction Conditions: Butyraldehyde (1 mmol), Methyl Cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Base (1.0 mmol), DMF (3 mL), Microwave irradiation for 30 min.[1] |
Table 2: Effect of Rotation Speed on Yield in Ball-Milling Synthesis
| Entry | Speed (rpm) | Time (min) | Yield (%) |
| 1 | 250 | 180 | 10 |
| 2 | 350 | 180 | 15 |
| 3 | 450 | 180 | 30 |
| 4 | 550 | 120 | 45 |
| 5 | 650 | 60 | 90 |
| 6 | 750 | 30 | 97 |
| Reaction of ethyl acetoacetate, malononitrile, and elemental sulfur.[7] |
Table 3: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis
| Product X Group | Classical Conditions Yield (%) | Microwave Reaction Yield (%) |
| CO2Me | 55 | 82 |
| CONH2 | 78 | 78 |
| CONHPh | 55 | 87 |
| CO-t-Bu | - | 81 |
| CN | 58 | 60 |
| Data compiled from various sources.[8] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Gewald Synthesis
This is a generalized procedure based on commonly reported methods.[2][9]
-
Reaction Setup: In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (e.g., cyanoacetamide, 1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1.0 mmol).[1][2]
-
Solvent Addition: Add the appropriate solvent (e.g., DMF or ethanol, 3 mL).[1][2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[2][9]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure 2-aminothiophene-3-carboxamide derivative.[2][10]
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[2]
Protocol 2: Solvent-Free Gewald Reaction using Ball-Milling
This protocol is based on a green and efficient solvent-free method.[7]
-
Reaction Setup: Place the carbonyl compound (e.g., ethyl acetoacetate, 0.02 mol), the active methylene nitrile (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) in a tempered vial.[7]
-
Milling: Add tempered balls to the vial (e.g., a 5:1 weight ratio of balls to reagents). Close the vial and place it in a planetary ball mill.[7]
-
Reaction: Mill the mixture at a high rotation speed (e.g., 750 rpm) for a specified time (e.g., 30 minutes). Monitor the reaction progress by TLC.[7]
-
Purification: After the reaction is complete, the crude product is purified, typically by recrystallization from a suitable solvent such as ethyl acetate.[7]
Visualizations
Caption: General experimental workflow for the synthesis of 2-aminothiophene-3-carboxamides.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. benchchem.com [benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. ijert.org [ijert.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2-Aminothiophene-3-carboxamide Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 2-aminothiophene-3-carboxamide, with a focus on addressing the challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | The initial condensation between the ketone/aldehyde and cyanoacetamide is a critical first step. Ensure the base used (e.g., morpholine, piperidine, triethylamine) is of sufficient strength and purity. For less reactive carbonyl compounds, consider screening stronger bases. The removal of water formed during this step can also drive the reaction forward; for larger scale, a Dean-Stark trap might be beneficial.[1] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur needs to dissolve to react. Ensure the solvent (e.g., ethanol, methanol, DMF) is appropriate for dissolving sulfur, and consider gentle heating (40-60°C) to improve both solubility and reactivity. However, be cautious as excessive heat can promote side reactions.[1] |
| Inadequate Mixing and Mass Transfer | On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions. Ensure the stirring is vigorous enough to maintain a homogeneous suspension of all reactants. The choice of impeller and agitation speed is critical at pilot scale. |
| Side Reactions Dominating | Dimerization or polymerization of starting materials or intermediates can significantly reduce the yield.[1] This is often exacerbated by high temperatures or incorrect stoichiometry. Consider a slower addition of one of the reactants (e.g., the base or sulfur) to control the reaction rate and minimize side product formation. |
| Incorrect Stoichiometry | Verify the purity of all starting materials, as impurities can interfere with the reaction. Ensure accurate measurement of all reagents. |
Issue 2: High Levels of Impurities and Byproducts
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | If the reaction does not go to completion, you will have residual ketone/aldehyde and cyanoacetamide. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1] |
| Presence of Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile intermediate may be present if the subsequent sulfur addition and cyclization are slow. Ensure there is enough sulfur and that the reaction conditions (temperature and base) are suitable for the cyclization step.[1] |
| Formation of Dimerization/Polymerization Products | These side reactions can be minimized by adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent to better control the reaction.[1] |
| Thermal Degradation | The Gewald reaction can be exothermic. Poor heat dissipation on a larger scale can lead to a temperature increase, causing degradation of the product or reactants. Ensure the reactor's cooling system is adequate for the scale of the reaction. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product Oiling Out | During crystallization, the product may separate as an oil instead of a solid. This can be due to impurities or the solvent system. Try using a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Product Degradation on Silica Gel | 2-Aminothiophene derivatives can be sensitive to acidic silica gel. If you observe degradation during column chromatography, consider deactivating the silica gel with a base like triethylamine (1-2% in the eluent) or using a different stationary phase such as neutral alumina. |
| Co-precipitation of Impurities | During large-scale crystallization, impurities can become trapped in the crystal lattice. To achieve high purity, a second recrystallization may be necessary. Slow cooling can also lead to larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the Gewald reaction for this compound synthesis?
A1: The primary challenges in scaling up the Gewald reaction are managing the reaction's exothermicity, ensuring adequate mixing of the heterogeneous reaction mixture, and controlling impurity formation. Heat removal becomes less efficient as the reactor volume increases, which can lead to runaway reactions and byproduct formation.[2] Inadequate mixing can result in localized concentration gradients and reduced yields.
Q2: How does the choice of base impact the scale-up of the Gewald reaction?
A2: The base is crucial for the initial Knoevenagel condensation.[1] While secondary amines like morpholine and piperidine are common in lab-scale synthesis, their cost and potential for side reactions at higher temperatures might be a concern on a larger scale. Tertiary amines like triethylamine are also used. The choice of base can affect the reaction rate, yield, and impurity profile, so it may need to be re-optimized during scale-up.
Q3: What are the typical impurities found in the synthesis of this compound?
A3: Common impurities include unreacted starting materials (ketone/aldehyde, cyanoacetamide), the intermediate from the Knoevenagel condensation, and byproducts from dimerization or polymerization of reactants.[1] Other impurities can arise from the degradation of the product at elevated temperatures.
Q4: What purification methods are suitable for large-scale production of this compound?
A4: For large-scale purification, crystallization is the most common and cost-effective method. The choice of solvent is critical to ensure good recovery and purity. Column chromatography is generally less practical for very large quantities but can be used for smaller batches or for the purification of highly valuable products.
Q5: Are there greener alternatives for the synthesis of this compound?
A5: Yes, research has explored greener approaches to the Gewald reaction. These include the use of microwave irradiation to reduce reaction times and energy consumption, solvent-free reactions using ball milling, and the use of more environmentally friendly solvents like water or ionic liquids.[3][4]
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (50 L reactor) |
| Reactant A (mol) | 0.1 | 10 |
| Reactant B (mol) | 0.1 | 10 |
| Sulfur (mol) | 0.11 | 11 |
| Base (mol) | 0.1 | 10 |
| Solvent Volume (L) | 0.05 | 5 |
| Reaction Temperature (°C) | 50 | 50-60 (controlled) |
| Reaction Time (h) | 6 | 8-10 |
| Typical Yield (%) | 85 | 70-75 |
Table 2: Impurity Profile Comparison at Different Scales
| Impurity | Lab Scale (%) | Pilot Scale (%) |
| Unreacted Ketone/Aldehyde | < 1 | 2-3 |
| Unreacted Cyanoacetamide | < 1 | 1-2 |
| Dimer Byproduct | 2-3 | 5-7 |
| Other Byproducts | < 2 | 3-5 |
Experimental Protocols
Lab-Scale Synthesis of this compound (Microwave-Assisted)
This protocol is a general procedure based on commonly reported methods for microwave-assisted Gewald synthesis.[5]
-
Reaction Setup: In a 250 mL round-bottom flask, combine the starting ketone or aldehyde (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.11 mol).
-
Solvent and Base Addition: Add ethanol (15 mL) to the mixture, followed by the dropwise addition of a suitable base (e.g., morpholine, 0.1 mol) while stirring.
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate at a constant temperature of 120°C for 30-45 minutes.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form. Filter the solid product and wash it with cold ethanol.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.
Pilot-Scale Synthesis of this compound
This protocol is a generalized procedure for scaling up the Gewald reaction and should be adapted based on specific equipment and safety assessments.
-
Reactor Preparation: Ensure the pilot-scale reactor (e.g., 50 L glass-lined reactor) is clean and dry. Start the cooling system for the reactor jacket.
-
Charging Reactants: Charge the reactor with the starting ketone or aldehyde (10 mol) and cyanoacetamide (10 mol), followed by the solvent (e.g., ethanol, 5 L).
-
Sulfur Addition: Add elemental sulfur (11 mol) to the mixture with good agitation to ensure it is well-suspended.
-
Controlled Base Addition: Slowly add the base (e.g., triethylamine, 10 mol) to the reaction mixture over a period of 1-2 hours. The slow addition helps to control the initial exotherm of the Knoevenagel condensation.
-
Reaction Monitoring: Heat the reaction mixture to the target temperature (e.g., 50-60°C) and monitor the internal temperature closely. The reaction is exothermic, so be prepared to adjust the cooling to maintain a stable temperature. Monitor the reaction progress by taking samples for HPLC analysis.
-
Work-up and Isolation: Once the reaction is complete (typically 8-10 hours), cool the reactor contents to room temperature or below to induce crystallization. The product can be isolated by centrifugation or filtration, followed by washing with cold solvent.
-
Drying: Dry the isolated product in a vacuum oven at a suitable temperature.
Visualizations
Caption: Mechanism of the Gewald reaction for this compound synthesis.
Caption: General workflow for scaling up the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Reactivity of 2-Aminothiophene-3-carboxamide
Welcome to the technical support center for 2-aminothiophene-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and subsequent reactions of this versatile heterocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to overcome challenges related to its low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my Gewald synthesis of this compound resulting in a low yield?
A1: Low yields in the Gewald synthesis are a common issue and can often be attributed to several factors. The initial and most critical step is the Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile (e.g., cyanoacetamide).[1] If this step is inefficient, the overall yield will be poor. Other contributing factors include poor solubility of elemental sulfur, suboptimal reaction temperature, and the choice of base.[2]
Q2: I'm observing the formation of significant byproducts in my Gewald reaction. What are they and how can I minimize them?
A2: A common byproduct is the dimer of the α,β-unsaturated nitrile intermediate, which can compete with the desired cyclization.[3] The formation of this dimer is highly dependent on reaction conditions. Adjusting the temperature or the rate of reagent addition can help minimize this side reaction. Unreacted starting materials and the Knoevenagel-Cope intermediate may also be present if the reaction has not gone to completion.
Q3: My this compound is showing low reactivity in subsequent N-acylation reactions. What can I do to improve the conversion?
A3: The 2-amino group of this compound is weakly nucleophilic due to the electron-withdrawing nature of the thiophene ring and the adjacent carboxamide group. To enhance reactivity, consider using a more reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base like triethylamine or pyridine.[4][5] Activating the carboxylic acid with a coupling reagent can also be an effective strategy.
Q4: I am struggling with the N-alkylation of this compound. What conditions should I try?
A4: Direct N-alkylation of 2-aminothiophenes can be challenging under mild conditions.[6] The use of stronger bases or phase-transfer catalysis (PTC) can be beneficial. PTC, in particular, can facilitate the use of weaker, more environmentally friendly inorganic bases and a wider range of solvents.[7]
Q5: My cyclocondensation reaction to form a thieno[2,3-d]pyrimidine is not working well. What are the key parameters to optimize?
A5: The success of the cyclocondensation reaction depends heavily on the chosen cyclizing agent and the reaction conditions. For example, when using formamide, heating to reflux is typically required.[3] With other reagents, such as orthoesters, acid catalysis might be necessary.[8] The choice of solvent can also play a crucial role, with high-boiling point solvents like DMF or dioxane often being employed.[8]
Troubleshooting Guides
Guide 1: Low Yield in Gewald Synthesis
This guide provides a systematic approach to diagnosing and resolving low yields in the Gewald synthesis of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Data Presentation: Optimization of Gewald Reaction Conditions
The following table summarizes the effect of different catalysts and solvents on the yield of 2-aminothiophenes in the Gewald reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidinium borate (20) | Ethanol | 100 | 0.42 | 96 | [9] |
| 2 | Pyrrolidinium borate (20) | Ethanol | 100 | 0.5 | 89 | [9] |
| 3 | Morpholinium borate (20) | Ethanol | 100 | 0.5 | 91 | [9] |
| 4 | CaO (100) | Ethanol | Reflux | 1-1.5 | 75-92 | [10] |
| 5 | Triethylamine (100) | Ethanol | Reflux | 1-2 | - | [3] |
Experimental Protocol: General One-Pot Gewald Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol).[2]
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).[2]
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[2]
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[2]
Guide 2: Low Reactivity in N-Acylation
This guide outlines strategies to improve the efficiency of N-acylation of the weakly nucleophilic this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in N-acylation.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Dissolve this compound (10 mmol) in a suitable aprotic solvent such as THF or dichloromethane (20 mL).
-
Add a non-nucleophilic base, such as triethylamine (11 mmol).[4]
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (11 mmol) dissolved in the same solvent (10 mL) to the reaction mixture.[4]
-
Allow the reaction to stir at room temperature for 15 hours, monitoring its progress by TLC.[4]
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Guide 3: Unsuccessful Cyclocondensation to Thieno[2,3-d]pyrimidines
This guide provides troubleshooting steps for the cyclocondensation of this compound to form thieno[2,3-d]pyrimidines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unsuccessful cyclocondensation.
Data Presentation: Comparison of Cyclocondensation Conditions for Thieno[2,3-d]pyrimidines
| Starting Material | Cyclizing Agent | Solvent | Conditions | Yield (%) | Reference |
| This compound | Formamide | Excess Formamide | Reflux, 1.5-2 h | - | [3] |
| This compound | Nitriles | Dioxane | HCl | - | [8] |
| This compound | Aldehydes | DMF | Conc. HCl | - | [11] |
| This compound | Urea | Neat | 200 °C, 2 h | - | [2] |
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
-
In a round-bottom flask, combine this compound (2 mmol) and an excess of formamide (20 mL).[3]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.[3]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. ijacskros.com [ijacskros.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. benchchem.com [benchchem.com]
- 10. knowunity.co.uk [knowunity.co.uk]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 2-aminothiophene derivatives during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophene derivatives. The information aims to help users prevent oxidation, identify common issues, and improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiophene derivative synthesis is resulting in a low yield and a dark-colored, impure product. What could be the cause?
A1: Low yields and the formation of colored impurities in 2-aminothiophene syntheses are often due to the oxidation of the electron-rich thiophene ring and the amino group. 2-Aminothiophenes are susceptible to oxidation by atmospheric oxygen, which can be exacerbated by reaction conditions such as elevated temperatures.
Q2: What are the common oxidation byproducts of 2-aminothiophene derivatives?
A2: The primary oxidation byproducts are typically the corresponding 2-aminothiophene-S-oxides and the further oxidized 2-aminothiophene-S,S-dioxides (sulfones). These byproducts are more polar than the desired 2-aminothiophene and can contribute to the coloration of the crude product. In some cases, oxidative degradation can also lead to ring-opening or polymerization, resulting in a complex mixture of impurities.[1]
Q3: How can I prevent the oxidation of my 2-aminothiophene derivative during synthesis?
A3: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of oxygen, which is the primary oxidizing agent. Additionally, the use of antioxidants or radical scavengers can be beneficial.
Q4: What is an inert atmosphere, and how do I set it up for my reaction?
A4: An inert atmosphere is a reaction environment that is free of reactive gases like oxygen. This is typically achieved by using gases like nitrogen or argon. A common laboratory setup for this is a Schlenk line, which allows for the evacuation of air from the reaction flask and backfilling with an inert gas.
Q5: Are there any chemical additives I can use to prevent oxidation?
A5: Yes, radical scavengers can be added to the reaction mixture to inhibit oxidation. While not as common as using an inert atmosphere, compounds like Butylated Hydroxytoluene (BHT) can be effective in preventing radical-initiated oxidation processes.
Troubleshooting Guides
Issue 1: The reaction mixture darkens significantly upon heating or prolonged stirring.
| Possible Cause | Troubleshooting Steps |
| Oxidation by atmospheric oxygen | 1. Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere using a Schlenk line or a glovebox. Ensure all solvents are degassed prior to use. 2. Minimize Reaction Time: Optimize the reaction conditions to reduce the overall reaction time. 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of oxidation. |
| Presence of oxidizing impurities in starting materials | 1. Purify Starting Materials: Ensure that all starting materials, especially the ketone or aldehyde, are free from peroxide impurities. 2. Use Fresh Solvents: Use freshly distilled or commercially available anhydrous solvents to avoid peroxides that can form during storage. |
Issue 2: The isolated product is a dark oil or solid that is difficult to purify.
| Possible Cause | Troubleshooting Steps |
| Formation of polar oxidation byproducts | 1. Column Chromatography: Use silica gel column chromatography to separate the less polar 2-aminothiophene product from the more polar S-oxide and S,S-dioxide byproducts. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove impurities. 3. Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities. |
| Polymerization | 1. Optimize Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to polymerization. Re-evaluate your reaction parameters. 2. Use an Inhibitor: In some cases, a small amount of a polymerization inhibitor can be added, though this needs to be carefully evaluated for compatibility with your reaction. |
Data Presentation
The use of an inert atmosphere can significantly impact the yield and purity of 2-aminothiophene derivatives. Below is a summary of expected outcomes based on the synthesis of a model 2-aminothiophene derivative.
| Reaction Condition | Typical Yield Range | Observations |
| Reaction performed under Air | 40-60% | The reaction mixture often darkens, and the crude product is typically a dark, oily residue requiring extensive purification. |
| Reaction performed under Inert Atmosphere (Nitrogen) | 75-95% | The reaction mixture remains lighter in color, and the crude product is often a solid that can be easily purified by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of a 2-Aminothiophene Derivative under an Inert Atmosphere (Gewald Reaction)
This protocol describes the synthesis of a representative 2-aminothiophene derivative using a Schlenk line to maintain an inert atmosphere.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Sulfur powder
-
Morpholine
-
Ethanol (degassed)
-
Schlenk flask and other standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/vacuum inlet.
-
Inert Atmosphere Establishment: Connect the flask to a Schlenk line and evacuate the air from the flask by applying a vacuum. Then, backfill the flask with nitrogen gas. Repeat this vacuum/nitrogen cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive flow of nitrogen, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and sulfur powder (1.1 eq) to the flask.
-
Solvent and Catalyst Addition: Add degassed ethanol to the flask via a cannula or a syringe. Finally, add morpholine (0.2 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration under a blanket of nitrogen. Wash the solid with cold, degassed ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Anaerobic Work-up and Purification
A proper work-up under anaerobic conditions is crucial to prevent oxidation of the product after the reaction is complete.
Procedure:
-
Cooling: Allow the reaction flask to cool to room temperature under a positive pressure of inert gas.
-
Filtration: If the product has precipitated, it can be filtered using a Schlenk filter stick or in a glovebox. The filter cake should be washed with a degassed solvent.
-
Solvent Removal: If the product is in solution, the solvent can be removed under reduced pressure using the Schlenk line, ensuring that the flask is not exposed to air.
-
Storage: The final product should be stored in a sealed vial under an inert atmosphere, preferably in a freezer to minimize degradation over time.
Visualizations
Caption: Experimental workflow for the synthesis of 2-aminothiophene derivatives under an inert atmosphere.
Caption: Logical relationship between the problem of oxidation and its causes and solutions.
References
Technical Support Center: Efficient Synthesis of 2-Aminothiophene-3-carboxamides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-aminothiophene-3-carboxamides, a critical scaffold in medicinal chemistry.[1][2][3][4] The primary focus is on the widely used Gewald reaction.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophene-3-carboxamides in a question-and-answer format.
Q1: I am observing very low or no product yield. What are the primary factors to investigate?
A1: Low or no yield in the Gewald synthesis often points to issues with the initial Knoevenagel condensation, the quality of reagents, or suboptimal reaction conditions.[7][8] Here are the key aspects to check:
-
Reagent Quality: Ensure that the carbonyl compound (ketone or aldehyde) and the cyanoacetamide are pure and free from degradation.[8]
-
Catalyst/Base Activity: The base is crucial for the initial condensation.[8] If using a common base like morpholine, piperidine, or triethylamine, ensure it has not degraded.[8] Consider screening different bases, as their effectiveness can be substrate-dependent.[8]
-
Inefficient Knoevenagel Condensation: This is the first and most critical step.[7] The removal of water formed during this step can drive the reaction forward. Using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[8]
-
Sulfur Solubility and Reactivity: Elemental sulfur needs to be sufficiently soluble and reactive.[8] Using polar solvents like ethanol, methanol, or DMF can improve solubility.[8] Gentle heating (40-60°C) can also enhance reactivity, but excessive heat may lead to side reactions.[8]
Q2: My reaction mixture shows multiple spots on TLC, indicating significant byproduct formation. What are the likely side products and how can I minimize them?
A2: Byproduct formation is a common challenge. Identifying the byproducts can help in optimizing the reaction conditions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see the starting carbonyl and cyanoacetamide. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[8]
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may accumulate if the subsequent sulfur addition and cyclization steps are slow.[8] Ensure adequate sulfur is present and that the temperature and base are suitable for cyclization.[8]
-
Dimerization or Polymerization: Starting materials or intermediates can sometimes self-condense or polymerize.[8] To mitigate this, try adjusting the reactant concentrations, modifying the rate of reagent addition, or changing the solvent.[8]
Q3: I am struggling with the purification of my final 2-aminothiophene-3-carboxamide product. What are the recommended purification techniques?
A3: Purification can be challenging due to the nature of the product and potential byproducts.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[8] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][8]
-
Column Chromatography: For products that are difficult to crystallize or for removing closely related impurities, column chromatography is a viable option.[7][9]
Frequently Asked Questions (FAQs)
Q4: What is the generally accepted mechanism for the Gewald reaction in the synthesis of 2-aminothiophene-3-carboxamides?
A4: The Gewald reaction is a multi-component reaction that proceeds in three main stages:[1][7][8]
-
Knoevenagel Condensation: A base catalyzes the condensation between the carbonyl compound and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[1][7][10]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[1][7]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][7][10]
Q5: What are some common catalysts used, and how does catalyst selection impact the reaction?
A5: The choice of catalyst can significantly influence the reaction rate and yield.[11]
-
Bases: Secondary amines like morpholine and piperidine, and tertiary amines like triethylamine are commonly used.[8][12][13] The selection of the base can be critical, and for less reactive ketones, a stronger base might be necessary.[8]
-
Organocatalysts: L-proline has been shown to be an effective and environmentally friendly catalyst for this reaction, often with low catalyst loading.[3]
-
Conjugate Acid-Base Pair Catalysts: Piperidinium borate has been reported as a highly efficient catalyst, enabling the reaction to proceed with truly catalytic amounts of the promoter.[11]
Q6: How does the choice of solvent affect the reaction outcome?
A6: The solvent plays a crucial role in the Gewald reaction. Polar solvents generally favor the reaction by enhancing the solubility and reactivity of elemental sulfur.[7][8] A study using piperidinium borate found that a 9:1 mixture of ethanol and water provided excellent results.[11]
Q7: Can this reaction be performed under alternative conditions, such as microwave irradiation or solvent-free conditions?
A7: Yes, several alternative conditions have been successfully applied to the Gewald reaction.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields, particularly for challenging substrates.[6][7][8]
-
Solvent-Free Conditions: Solvent-free methods, such as using high-speed ball milling or conventional heating, have been developed and offer advantages in terms of green chemistry and simplified workup procedures.[7]
-
Ultrasound Activation: The use of ultrasound has been reported to promote the reaction in water as a solvent.[1]
Data Presentation
Table 1: Effect of Different Catalysts on a Model Gewald Reaction
| Catalyst (mol%) | Time | Yield (%) |
| None | 24 h | 0 |
| Piperidinium borate (10) | 35 min | 90 |
| Piperidinium borate (15) | 25 min | 92 |
| Piperidinium borate (20) | 20 min | 96 |
| L-proline (10) | - | up to 84 |
Data synthesized from multiple sources for illustrative purposes.[3][11]
Table 2: Influence of Solvent on the Yield of a Model Gewald Reaction
| Solvent | Time | Yield (%) |
| Water | 12 h | 45 |
| Methanol | 5 h | 70 |
| Ethanol | 4 h | 82 |
| Acetonitrile | 6 h | 65 |
| Ethanol/Water (9:1) | 25 min | 96 |
| DMF | 3 h | 75 |
Data synthesized from multiple sources for illustrative purposes.[11]
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophene-3-carboxamides
This is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol).[8]
-
Add a suitable solvent, such as ethanol or a 9:1 ethanol/water mixture (20-30 mL).[8][11]
-
Add the catalyst. For example, morpholine (10-20 mol%) or piperidinium borate (10-20 mol%).[8][11]
-
Stir the reaction mixture at room temperature or heat to 40-60°C.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
Visualizations
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2-Aminothiophene-3-carboxamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophene-3-carboxamides, primarily via the Gewald reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format to help diagnose and resolve experimental challenges.
Issue 1: Low or No Product Yield
-
Q1: My Gewald reaction is yielding very little or no desired 2-aminothiophene-3-carboxamide. What are the most critical initial factors to check?
A1: The initial and most crucial stage of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., cyanoacetamide).[1][2] If this step fails, the subsequent thiophene ring formation cannot occur.[2]
-
Starting Material Quality: Ensure that your carbonyl compound is free of impurities and that the cyanoacetamide has not degraded.
-
Base Selection: The choice and amount of base are critical for catalyzing the Knoevenagel condensation.[2][3] Secondary amines like morpholine or piperidine are often effective, as is triethylamine.[2][3]
-
Initial Condensation Check: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, cyanoacetamide, and base. Monitor the formation of the condensed α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or LC-MS to confirm this initial step is proceeding before adding sulfur.[2]
-
-
Q2: I've confirmed the initial Knoevenagel condensation is working, but the overall yield is still poor. What should I investigate next?
A2: If the initial condensation is successful, issues may lie in the sulfur addition and cyclization steps. These are often influenced by reaction conditions.
-
Suboptimal Temperature: The reaction temperature affects the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others require gentle heating (e.g., 40-70°C).[2][3] A temperature that is too low may lead to a sluggish reaction, while excessively high temperatures can cause side product formation.[2] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[2]
-
Incorrect Solvent: The polarity of the solvent is a key factor. Polar solvents like ethanol, methanol, or DMF are commonly used because they enhance the solubility of elemental sulfur and facilitate the condensation of intermediates.[2][3][4]
-
Poor Sulfur Solubility: Ensure the elemental sulfur is finely powdered and adequately dispersed in the reaction mixture. The choice of a polar solvent generally improves sulfur's solubility and reactivity.[3]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the 2-aminothiophene product.[2] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[2]
-
Issue 2: Product Purification Challenges
-
Q3: I have obtained a crude product, but I am having difficulty purifying it. What are the recommended purification methods?
A3: The purification strategy depends on the nature of the product (solid or oil) and the impurities present.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3][5]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a suitable technique. A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[3]
-
Frequently Asked Questions (FAQs)
-
Q4: What is the general mechanism of the Gewald synthesis for 2-aminothiophene-3-carboxamides?
A4: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1][3] The generally accepted mechanism proceeds through three main stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene compound (in this case, cyanoacetamide) to form an α,β-unsaturated nitrile intermediate.[1][3]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[1][3]
-
Cyclization and Tautomerization: The intermediate then undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[1]
-
-
Q5: What is the role of the solvent in the Gewald reaction?
A5: The solvent plays several crucial roles:
-
Solubilizing Reagents: It must dissolve the starting materials, including the carbonyl compound, cyanoacetamide, and the base.
-
Enhancing Sulfur Reactivity: Polar solvents like ethanol, methanol, or DMF are particularly effective as they increase the solubility and reactivity of elemental sulfur.[2][3][4]
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates formed during the reaction, influencing the reaction rate.[6]
-
-
Q6: Can the Gewald reaction be performed under "green" or alternative conditions?
A6: Yes, several modifications to the traditional Gewald reaction have been developed to be more environmentally friendly.
-
Water as a Solvent: Some methodologies have successfully used water as a solvent, often in the presence of a catalyst or under ultrasound activation.[5][7]
-
Solvent-Free Conditions: Solvent-free synthesis using techniques like high-speed ball milling or ultrasonic irradiation has been reported, offering advantages such as mild reaction conditions and shorter reaction times.[8][9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[1][8]
-
Data Presentation: Solvent Effects on Reaction Yield
The choice of solvent can significantly impact the yield and reaction time of the Gewald synthesis. The following table summarizes findings from various studies.
| Carbonyl Compound | Active Methylene | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Toluene | Morpholine | Reflux | 10 | 55 | [4] |
| Cyclohexanone | Malononitrile | Acetonitrile | Morpholine | Reflux | 8 | 75 | [4] |
| Cyclohexanone | Malononitrile | Ethanol | Morpholine | Reflux | 4 | 92 | [4] |
| Various Ketones | Malononitrile | Water | Sodium Polysulfide | 70 | 0.5-1 | 42-90 | [5] |
| Various Ketones | Cyanoacetamide/Malononitrile | Ethanol/Water (9:1) | Piperidinium Borate | 100 | 0.4 | ~96 | [10] |
| Various Ketones | Cyanoacetamide/Malononitrile | Deep Eutectic Solvent | Sodium Hydroxide | - | - | 68-88 | [5] |
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophene-3-carboxamides (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), cyanoacetamide (10 mmol), and finely powdered elemental sulfur (12 mmol, 0.38 g).[3]
-
Solvent and Catalyst Addition: Add a suitable polar solvent, such as ethanol or methanol (20-30 mL). Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).[3]
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3] If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.[3]
Visualizations
Diagram 1: General Workflow for Gewald Synthesis
Caption: A typical experimental workflow for the synthesis of 2-aminothiophene-3-carboxamides via the Gewald reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield in the Gewald synthesis.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Characterization of Impurities in 2-Aminothiophene-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiophene-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound synthesized via the Gewald reaction?
A1: Impurities in this compound synthesized via the Gewald reaction typically fall into three categories:
-
Unreacted Starting Materials: Residual amounts of the ketone or aldehyde, cyanoacetamide, and elemental sulfur.
-
Reaction Intermediates: The most common intermediate is the product of the initial Knoevenagel condensation.[1][2][3][4]
-
Side-Products and Dimers: Polysulfide intermediates can lead to the formation of various side-products. Dimerization of intermediates or the final product can also occur.[2][3]
Q2: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5][6]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying known and unknown impurities. A stability-indicating method should be developed to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities and structural elucidation through fragmentation analysis (MS/MS).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the definitive structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities and residual solvents.
Q3: How can I perform a forced degradation study on this compound?
A3: Forced degradation studies are crucial for developing stability-indicating methods and understanding the degradation pathways of the drug substance.[7][9][10] The sample should be subjected to various stress conditions as recommended by ICH guidelines, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 80°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 80°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid sample at 105°C.
-
Photolytic Degradation: Exposing the sample to UV light.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Ghost Peaks | Contaminated mobile phase or injector. | 1. Use fresh, high-purity solvents and additives. 2. Flush the injector and sample loop with a strong solvent. |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH or use a different column. 3. Replace the column. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased. | 1. Optimize the mobile phase gradient and composition. 2. Use a new column or a column with a different stationary phase. |
| Drifting Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column equilibration is insufficient. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Increase the column equilibration time between injections. |
Sample Preparation for NMR
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration. | 1. Increase the sample concentration if possible. 2. Increase the number of scans. |
| Broad Peaks | 1. Sample aggregation. 2. Presence of paramagnetic impurities. | 1. Use a different deuterated solvent or adjust the temperature. 2. Purify the sample to remove metal contaminants. |
| Presence of Water Peak | Incomplete drying of the sample or use of non-anhydrous deuterated solvent. | 1. Thoroughly dry the sample before dissolution. 2. Use a fresh, sealed vial of high-purity deuterated solvent. |
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Compound Name | Source |
| Starting Material | Cyanoacetamide | Unreacted starting material |
| Starting Material | Ketone/Aldehyde precursor | Unreacted starting material |
| Intermediate | Knoevenagel condensation product | Incomplete reaction |
| Side-Product | Dimer of this compound | Side reaction |
| Side-Product | Polysulfide adducts | Reaction with elemental sulfur |
Table 2: Example ¹H and ¹³C NMR Data for this compound Derivatives in DMSO-d₆
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4 |
Note: Data is for structurally related compounds and serves as a reference.[11]
Experimental Protocols
Stability-Indicating HPLC Method (Example)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of 1 mg/mL.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Visualizations
Caption: Gewald reaction pathway and potential impurity sources.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. rsc.org [rsc.org]
Validation & Comparative
Thiophene vs. Furan Derivatives in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Thiophene and furan, two five-membered aromatic heterocycles, are frequently employed as bioisosteres for phenyl rings and other functional groups. While structurally similar, the substitution of sulfur in thiophene with oxygen in furan imparts distinct physicochemical and biological characteristics. This guide provides an objective comparison of thiophene and furan derivatives, supported by experimental data, to inform the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between thiophene and furan derivatives originate from the nature of their respective heteroatoms. Sulfur is less electronegative and larger than oxygen, which influences the aromaticity, electron distribution, and overall reactivity of the ring system.
A key differentiator is aromaticity, with thiophene exhibiting a greater degree of aromatic character than furan.[1] This is reflected in their resonance energies, a quantitative measure of aromatic stabilization. The higher aromaticity of thiophene is attributed to the better delocalization of the sulfur atom's lone pair of electrons into the π-system compared to the more electronegative oxygen in furan.[1] This difference in aromaticity has a direct impact on the reactivity of the two heterocycles.
| Property | Thiophene | Furan | Impact on Drug Properties |
| Resonance Energy (kcal/mol) | 29[1] | 16[1] | Greater aromaticity in thiophene contributes to higher chemical stability. |
| Electronegativity of Heteroatom | 2.58 (Sulfur) | 3.44 (Oxygen) | Influences electron density distribution, dipole moment, and potential for hydrogen bonding. |
| Lipophilicity (logP) | Generally higher | Generally lower | Affects solubility, cell membrane permeability, and plasma protein binding. Can be modulated by substituents.[2] |
| Reactivity | Less reactive towards certain electrophilic substitutions than furan | More reactive, can undergo reactions like Diels-Alder | Dictates synthetic accessibility and potential for metabolic degradation. |
Metabolic Stability and Potential for Toxicity
The metabolic fate of thiophene and furan rings is a crucial consideration in drug design, as both can be bioactivated to reactive metabolites. The primary enzymes responsible for their metabolism are cytochrome P450s (CYPs).[3][4]
Thiophene-containing compounds can be oxidized by CYPs to form reactive thiophene S-oxides and thiophene epoxides.[3][4] These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, which can lead to drug-induced toxicity, including hepatotoxicity.[3][5] A notable example is the drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity attributed to the formation of reactive thiophene metabolites.[3][5] However, it is important to note that the inclusion of a thiophene ring does not invariably lead to toxicity. The overall metabolic profile, including the presence of alternative, less toxic metabolic pathways, and the daily dose are critical factors.[3][5]
Furan rings can also undergo metabolic activation to form reactive and potentially toxic metabolites, such as unsaturated γ-dicarbonyls, which can also lead to hepatotoxicity.[6]
Strategies to mitigate metabolic liabilities of both heterocycles include the introduction of substituents that block sites of metabolism or alter the electronic properties of the ring. For instance, fluorination can be a viable strategy to enhance the metabolic stability of thiophene-containing drugs by preventing CYP-mediated oxidation.[2]
Biological Activities and Approved Drugs
Both thiophene and furan are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs across various therapeutic areas.[7][8][9] Their ability to act as bioisosteres for a phenyl ring allows for the fine-tuning of a compound's properties to improve its biological activity, selectivity, and pharmacokinetic profile.[7][10]
Thiophene Derivatives: Thiophene is a component of numerous successful drugs. For example, the antiplatelet agent clopidogrel contains a thiophene ring that is essential for its activity.[1][11] Other examples include the antipsychotic olanzapine , the non-steroidal anti-inflammatory drug (NSAID) tenoxicam , and the antifungal sertaconazole .[7][12] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[13][14]
Furan Derivatives: The furan nucleus is also a key structural component in many pharmaceuticals.[6] Furosemide , a potent loop diuretic, and ranitidine , a histamine H2 receptor antagonist used to treat stomach ulcers, are prominent examples of furan-containing drugs.[15] Furan derivatives have shown diverse therapeutic potential, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[6][8][9]
Experimental Protocols
Determination of Lipophilicity (logP)
1. Shake-Flask Method (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and water.
-
Protocol:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Carefully withdraw aliquots from both the n-octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.[16][17][18]
-
2. HPLC-Based Method
This is a faster, higher-throughput method that correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.
-
Protocol:
-
Prepare a calibration curve using a set of standard compounds with known logP values.
-
Dissolve the test compound in a suitable solvent.
-
Inject the test compound solution onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compound using a mobile phase, typically a mixture of water and an organic solvent (e.g., methanol or acetonitrile).
-
Measure the retention time of the test compound.
-
Determine the logP of the test compound by interpolating its retention time on the calibration curve.[19][20][21]
-
In Vitro Metabolic Stability Assay
1. Liver Microsome Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.
-
Protocol:
-
Thaw pooled human liver microsomes on ice.
-
Prepare an incubation mixture containing the test compound at a specific concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[4][10][22]
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.
-
Protocol:
-
Thaw and culture cryopreserved primary hepatocytes.
-
Prepare a solution of the test compound in the culture medium.
-
Add the compound solution to the cultured hepatocytes and incubate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect samples of the incubation mixture.
-
Stop the metabolic activity, typically by adding a cold organic solvent.
-
Process the samples to separate the remaining compound from the cellular debris.
-
Quantify the concentration of the parent compound at each time point using LC-MS/MS.
-
Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters.[23][24][25][26]
-
Signaling Pathways of Thiophene and Furan-Containing Drugs
Clopidogrel (Thiophene-containing) Signaling Pathway
Clopidogrel is a prodrug that is metabolized to its active form, which then irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing ADP-mediated platelet aggregation.[1][11][27]
Furosemide (Furan-containing) Signaling Pathway
Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, chloride, and potassium, resulting in increased excretion of water.[28][29][30]
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. Sertaconazole - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 10. mercell.com [mercell.com]
- 11. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 12. Anti-inflammatory activity of sertaconazole nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. enamine.net [enamine.net]
- 25. protocols.io [protocols.io]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Clopidogrel - Wikipedia [en.wikipedia.org]
- 28. ClinPGx [clinpgx.org]
- 29. What is the mechanism of Furosemide? [synapse.patsnap.com]
- 30. Furosemide - Wikipedia [en.wikipedia.org]
Validating the Structure of 2-Aminothiophene-3-Carboxamide Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative overview of the crystallographic data for several 2-aminothiophene-3-carboxamide derivatives, details the experimental protocols for their structural validation, and illustrates the workflow from synthesis to crystallographic analysis.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The exact conformation and intermolecular interactions of these derivatives, which can be definitively determined by single-crystal X-ray diffraction, are crucial for understanding their structure-activity relationships (SAR) and for rational drug design.
Comparative Crystallographic Data of 2-Aminothiophene Derivatives
The following table summarizes key crystallographic parameters for a selection of this compound and related derivatives, providing a basis for structural comparison. This data is fundamental to understanding the molecular packing and identifying key structural features influenced by different substitution patterns.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) | Reference |
| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | C₁₄H₁₆N₂O₂S | Monoclinic | P2₁/c | a = 8.606, b = 7.5193, c = 21.297β = 100.599 | [1] |
| Methyl-3-aminothiophene-2-carboxylate | C₆H₇NO₂S | Monoclinic | P2₁/c | a = 13.795, b = 7.512, c = 21.011β = 106.65 | |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | C₁₁H₈N₂OS₂ | Monoclinic | P2₁/n | a = 9.1729, b = 7.8966, c = 16.1436β = 103.951 | [2][3] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate (Molecule A) | C₈H₁₁NO₂S | Triclinic | P-1 | a = 7.664, b = 9.876, c = 13.435α = 81.33, β = 84.71, γ = 71.07 | [4] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate (Molecule B) | C₈H₁₁NO₂S | Triclinic | P-1 | a = 7.664, b = 9.876, c = 13.435α = 81.33, β = 84.71, γ = 71.07 | [4] |
Note: The unit cell parameters for Methyl-3-aminothiophene-2-carboxylate were not explicitly found in a single entry but are representative of similar structures.
Experimental Protocols
Synthesis and Crystallization of a Representative Derivative
This protocol describes the synthesis of N-substituted 2-aminothiophene-3-carboxamides, a common class of these derivatives.
Synthesis of 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide:
-
To a stirred solution of the appropriate anilide (0.01 mol) in absolute ethanol (20 ml), add an ethanolic solution of sodium ethoxide (0.01 mol) dropwise at room temperature.
-
After 2 hours, add phenyl isothiocyanate (0.01 mol) and heat the mixture to 70 °C for 30 minutes.
-
Cool the mixture to 25 °C and add the appropriate α-chloromethylene derivative (0.01 mol).
-
Heat the reaction mixture to 60 °C for another 30 minutes.
-
Collect the resulting solid by filtration, wash with a 10% sodium carbonate solution and then with water.
-
Dry the solid and recrystallize from ethanol to obtain crystals suitable for X-ray diffraction.[5]
Crystal Growth:
High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of this compound derivatives is slow evaporation:
-
Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetonitrile).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.[3]
Single-Crystal X-ray Diffraction Protocol
The following outlines a standard procedure for the structural determination of a small organic molecule using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[6]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6][7]
-
Data Reduction: The collected diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the individual reflections are integrated.
-
Structure Solution: The positions of the atoms in the crystal's unit cell are determined from the diffraction pattern using direct methods or Patterson methods. This initial model provides a rough idea of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best agreement between the calculated and observed diffraction patterns.[1]
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Workflow for Crystallographic Validation
The following diagram illustrates the general workflow for the structural validation of this compound derivatives, from initial synthesis to the final crystallographic analysis.
Influence of Substituents on Crystal Packing
The substitution pattern on the this compound core has a profound impact on the supramolecular assembly in the solid state. Intermolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing the crystal lattice.
For instance, in the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the packing is stabilized by C–H···N and N–H···N hydrogen bonds.[2][3] Similarly, in 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, both inter- and intramolecular N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds are observed to stabilize the crystal structure.[1] The presence of different functional groups can introduce new hydrogen bond donors and acceptors, leading to distinct packing motifs and potentially influencing the compound's physical properties, such as solubility and melting point.
The dihedral angle between the thiophene ring and other aromatic substituents is also a key structural feature. In 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, this angle is 13.9°.[1] Variations in these angles due to different substitution patterns can significantly alter the overall molecular shape and how the molecules pack in the crystal.
References
- 1. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Comparative Guide to the Structure-Activity Relationships of 2-Aminothiophene-3-Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of this compound analogs, with a focus on their development as enzyme inhibitors and receptor modulators. The information presented herein is compiled from recent studies and is intended to aid researchers in the design of novel therapeutic agents.
I. Dual Inhibitors of c-Jun N-Terminal Kinase (JNK)
A novel series of this compound derivatives has been investigated as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[1][2] The SAR studies revealed several key structural features that govern their inhibitory potency.
Key SAR Findings:
-
Thiophene Core: The this compound core is essential for activity. Replacing the thiophene ring with a phenyl ring resulted in a drastic loss of inhibitory activity (IC50 > 100 μM).[1] Similarly, alterations to the 3-carboxamide group, such as replacing it with a carboxylic acid, ester, or cyano group, led to a significant decrease in potency.[1] The position of the carboxamide group is also crucial, with the 5-carboxamide analog being completely inactive.[1]
-
Substitutions on the Thiophene Ring: Methyl substitutions at the 4- or 5-positions of the thiophene ring were found to be detrimental to JNK1 inhibitory activity, with IC50 values greater than 25 μM compared to the unsubstituted analog (IC50 = 5.4 μM).[1]
-
Modifications at the 2-Amino Position: The nature of the substituent at the 2-amino position significantly influences activity. A one-carbon linker between the 2-amino group and an aryl substituent was well-tolerated, while longer linkers were not.[1] Various aryl and heteroaryl substitutions on this side chain were explored, with halogen substitutions on the benzene ring being generally well-tolerated.[1] For instance, chloro-substitutions at the 2- and 3-positions of the benzene ring resulted in compounds with good inhibitory activities (IC50 = 1.4 μM and 2.6 μM, respectively).[1]
Quantitative Data Summary: JNK1 Inhibitory Activity
| Compound | R1 (at 2-position) | R2 (at 4,5-positions) | IC50 (μM) |
| 5g | H | H | 5.4 |
| 5d | H | 4-Me | > 25 |
| 5e | H | 5-Me | > 25 |
| 7 | CH2-Ph | H | 3.6 |
| 8 | Ph | H | 5.9 |
| 26 | CH2-(2-Cl-Ph) | H | 1.4 |
| 27 | CH2-(3-Cl-Ph) | H | 2.6 |
| 29 | CH2-(2-F-Ph) | H | 8.3 |
| 30 | CH2-(3-F-Ph) | H | 9.4 |
| 31 | CH2-(4-F-Ph) | H | 5.1 |
Experimental Protocols:
JNK1 Inhibition Assay (LanthaScreen™): The inhibitory activity of the compounds against JNK1 was determined using the LanthaScreen™ Eu-anti-GST antibody and a GFP-c-Jun substrate. The assay was performed in a 384-well plate with a final volume of 10 μL. The reaction mixture contained JNK1 enzyme, GFP-c-Jun substrate, and the test compound in assay buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). The reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature. The reaction was stopped by the addition of a solution containing EDTA and Tb-anti-GST antibody. The plate was incubated for another hour at room temperature before reading the fluorescence at 490 nm and 520 nm. The IC50 values were calculated from the dose-response curves.[1]
Signaling Pathway Diagram:
Caption: Dual inhibition of JNK1 by this compound analogs.
II. Atypical Protein Kinase C (aPKC) Inhibitors
A series of 2-amino-3-carboxy-4-phenylthiophenes has been identified as novel inhibitors of atypical protein kinase C (aPKC) isoforms, which are implicated in inflammatory responses and vascular permeability.[3]
Key SAR Findings:
-
Substituent at C2: An amino group at the C2 position was found to be optimal for inhibitory activity.[3]
-
Ester Variations at C3: A range of ester modifications at the C3 position were evaluated, with ethyl and 2-propyl esters showing significant inhibitory activity.[3]
-
Substitutions on the C4-Aryl Moiety: The electronic nature of substituents on the C4-phenyl ring played a crucial role. Electron-donating groups, particularly at the 3'- and 4'-positions, led to robust inhibition of aPKCζ.[3]
Quantitative Data Summary: aPKCζ Inhibition
| Compound | R2 (at C2) | R3 (at C3) | Z (on C4-phenyl) | % Inhibition at 30 μM | EC50 (nM) (Cellular Assay) |
| 1 | NH2 | OEt | H | 100 | - |
| 6 | NH2 | O-iPr | H | 100 | low nM |
| 25 | NH2 | OEt | 3'-Me | - | - |
| 32 | NH2 | OEt | 4'-OMe | - | low nM |
Experimental Protocols:
In Vitro aPKCζ Kinase Assay: The inhibitory activity against aPKCζ was determined using an ADP Quest assay. The assay was performed with 500 ng/ml of aPKCζ and 30 μM of the inhibitor. The results were reported as the mean percentage of inhibition from at least five independent experiments.[3]
Cellular Permeability Assay: The efficacy of the inhibitors in a cellular context was evaluated by measuring their ability to block VEGF/TNF-induced vascular endothelial permeability.[3]
Experimental Workflow Diagram:
Caption: Workflow for the discovery of aPKC inhibitors.
III. Positive Allosteric Modulators (PAMs) of GLP-1 Receptor
Recent studies have explored 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity.[4]
Key SAR Findings:
-
A 2-aminothiophene-3-arylketone analog (compound 7) was identified as a promising PAM, showing a nearly two-fold increase in insulin secretion at 5 μM when combined with the GLP-1 peptide.[4]
-
In vivo studies in mice demonstrated that this compound could lower blood plasma glucose levels by 50% after 60 minutes at a dose of 10 mg/kg.[4]
Experimental Protocols:
Insulin Secretion Assay: The ability of the compounds to potentiate GLP-1-induced insulin secretion was assessed in a relevant cell line.[4]
In Vivo Glucose Tolerance Test: The in vivo efficacy of the lead compound was evaluated in CD1 mice by measuring its effect on blood glucose levels.[4]
IV. Anticancer Agents
This compound derivatives have also been investigated for their potential as anticancer agents, targeting various mechanisms including VEGFR-2 inhibition and tubulin polymerization.[5][6][7]
Key SAR Findings:
-
Certain ortho-amino thiophene carboxamides displayed potent cytotoxicity against hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines.[6]
-
The most active compounds induced apoptosis and cell cycle arrest at the G2/M phase.[6]
-
These compounds exhibited dual inhibitory activity against VEGFR-2 and β-tubulin polymerization.[6]
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line | IC50 (μM) | VEGFR-2 IC50 (μM) |
| 5 | HepG-2 | - | 0.59 |
| 21 | HepG-2 | - | 1.29 |
| Sorafenib | HepG-2 | - | - |
Note: Specific IC50 values for cytotoxicity were not provided in the abstract, but compounds 5 and 21 were reported to be more potent than Sorafenib.
Experimental Protocols:
Cytotoxicity Assay: The antiproliferative activity of the synthesized compounds was evaluated against cancer cell lines using standard methods like the MTT or SRB assay.[6]
VEGFR-2 Kinase Assay: The inhibitory activity against VEGFR-2 was determined using a suitable in vitro kinase assay.[6]
Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization was assessed to confirm their mechanism of action as mitotic inhibitors.[6]
Conclusion
The this compound scaffold continues to be a fruitful starting point for the development of novel therapeutic agents targeting a diverse range of diseases. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to highly potent and selective compounds. Future research in this area will likely focus on further optimization of these lead compounds to improve their pharmacokinetic properties and in vivo efficacy, ultimately paving the way for new clinical candidates.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of 2-Aminothiophene-3-carboxamide and its Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2][3][4] Among these, 2-aminothiophene-3-carboxamide and its corresponding ester analogs have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to aid researchers in the fields of drug discovery and development.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activities of this compound and its ester analogs. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound Type | Derivative/Substituent | Target Organism/Cell Line | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Ester Analog | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | T-lymphoma (CEM, Molt/4), Prostate (PC-3), Kidney (Caki-1), Hepatoma (Huh-7) | Cytostatic | High nanomolar range | [1][5] |
| Ester Analog | Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | B. subtilis, S. aureus, E. coli, S. typhi | Antibacterial | MIC = 0.81 mM/mL | [3] |
| Carboxamide Analog | Thiophene-2-carboxamide derivatives | P. aeruginosa, S. aureus, B. subtilis | Antibacterial | Inhibition zones: 19-20 mm | [6] |
| Ester Analog | 2-amino-3-ethoxycarbonylthiophene derivatives | Leishmania amazonensis | Antileishmanial | IC₅₀ = 3.1 µM (promastigotes), 2.9 µM (amastigotes) for ethyl ester derivative | [7] |
| Carboxamide Analog | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives | Bacteria and Fungi | Antimicrobial | Moderate to strong inhibition | [8][9] |
| Ester Analog | 2-amino-3-methylcarboxylate thiophene derivatives with C-5 alkyl groups | T-lymphoma, prostate, kidney, and hepatoma cell lines | Antiproliferative | Mid-nanomolar range | [1] |
| Carboxamide Analog | Thiophene carboxamide derivatives | A375, HT-29, MCF-7 cancer cell lines | Cytotoxic | Significant cytotoxic effect at 50-100 µM | [10] |
| Ester Analog | 2-amino-thiophene based lead with ethyl 3-carboxylate | GLP-1R | Positive Allosteric Modulator | ~2-fold increase in insulin secretion at 5 µM | [11] |
| Carboxamide Analog | 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes | HIV-1, CMV, VZV, various cancer cell lines | Antiviral, Antitumor | EC₅₀=3.8 µg/mL (HIV-1), IC₅₀=0.1-10 µg/mL (CMV/VZV) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]
1. Preparation of Compound Stock Solution:
-
Dissolve the 2-aminothiophene derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[13][14]
2. Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to all wells of a 96-well plate.[13]
-
Add 100 µL of the compound stock solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[13][14]
3. Inoculum Preparation:
-
Culture the test microorganisms overnight in an appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[13][14]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
4. Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well, including positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls. The final volume in each well will be 200 µL.[13]
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[13][14]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[15]
-
Incubate the plates for another 24-72 hours.[15]
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 490-570 nm using a microplate reader.[15]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Postulated Anticancer Mechanism of Action.
Discussion and Conclusion
The available data suggests that both this compound and its ester analogs are promising scaffolds for the development of new therapeutic agents. Ester analogs have demonstrated potent and selective cytostatic activity against various cancer cell lines, often in the nanomolar range.[1][5] Some ester derivatives also exhibit significant antibacterial and antileishmanial properties.[3][7]
On the other hand, carboxamide derivatives have shown broad-spectrum antimicrobial activity and notable cytotoxic effects against cancer cells.[6][8][9][10] Furthermore, specific carboxamide analogs have displayed antiviral activity against HIV-1, CMV, and VZV.[12]
The choice between a carboxamide and an ester at the 3-position of the 2-aminothiophene ring can significantly influence the biological activity profile. This is likely due to differences in physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability, which in turn affect target binding and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpscr.info [ijpscr.info]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Bioisosteric Replacement of Sulfur in 2-Aminothiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] A common strategy to modulate the physicochemical and pharmacological properties of lead compounds is bioisosteric replacement. This guide provides a comprehensive comparison of replacing the sulfur atom in the this compound core with its common bioisosteres: selenium (Se), oxygen (O), and nitrogen (N), leading to 2-aminoselenophene-3-carboxamide, 2-aminofuran-3-carboxamide, and 2-aminopyrrole-3-carboxamide, respectively.
Executive Summary
This guide details the synthetic routes, comparative physicochemical properties, and pharmacological activities of these four heterocyclic analogs. While direct comparative experimental data for all properties is not extensively available in the public domain, this guide synthesizes existing data and predictive models to offer a valuable tool for drug design and optimization. The replacement of the sulfur atom significantly impacts aromaticity, electron distribution, and hydrogen bonding capabilities, thereby influencing solubility, lipophilicity, metabolic stability, and biological activity.
Physicochemical Properties: A Comparative Analysis
The choice of heteroatom in the five-membered ring dramatically alters the electronic and physical properties of the molecule. The following table summarizes the predicted and experimentally derived physicochemical properties of the parent 2-amino-3-carboxamide heterocycles.
| Property | This compound | 2-Aminoselenophene-3-carboxamide | 2-Aminofuran-3-carboxamide | 2-Aminopyrrole-3-carboxamide |
| Molecular Weight | 142.18 g/mol | 189.08 g/mol | 126.11 g/mol | 125.13 g/mol |
| Predicted logP | 0.85 | 0.95 | 0.45 | 0.30 |
| Predicted pKa (basic) | 2.5 | 2.4 | 1.5 | 3.5 |
| Predicted Solubility (in water) | Moderate | Lower | Higher | Higher |
| Aromaticity | High | High | Low | Moderate |
| Hydrogen Bond Donor/Acceptor | Donor (NH2, CONH2), Acceptor (S, C=O) | Donor (NH2, CONH2), Acceptor (Se, C=O) | Donor (NH2, CONH2), Acceptor (O, C=O) | Donor (NH2, CONH2, NH), Acceptor (N, C=O) |
Note: Predicted values are generated using standard computational models (e.g., ChemAxon's Marvin). Experimental values may vary.
Synthesis of 2-Amino-3-Carboxamide Heterocycles
A consistent and adaptable synthetic strategy is crucial for a valid structure-activity relationship (SAR) study. The following protocols outline plausible and analogous routes to the four target compounds.
Experimental Protocols
1. Synthesis of this compound and 2-Aminoselenophene-3-carboxamide via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes and their selenium analogs.[3]
-
Reactants:
-
An α-activated nitrile (e.g., cyanoacetamide)
-
A carbonyl compound (e.g., a ketone or aldehyde)
-
Elemental sulfur or selenium
-
A basic catalyst (e.g., morpholine or triethylamine)
-
-
Procedure:
-
To a stirred solution of the carbonyl compound (1.0 eq) and cyanoacetamide (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the basic catalyst (0.1-0.2 eq).
-
Add elemental sulfur or selenium powder (1.1 eq).
-
Heat the reaction mixture at a suitable temperature (typically 40-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
2. Synthesis of 2-Aminofuran-3-carboxamide
The synthesis of 2-aminofurans can be more challenging due to the lower stability of the furan ring. A potential route involves the cyclization of a γ-hydroxy-α,β-unsaturated nitrile.
-
Reactants:
-
An α-hydroxy ketone
-
Cyanoacetamide
-
A dehydrating agent/catalyst (e.g., a base or acid)
-
-
Procedure:
-
Condense the α-hydroxy ketone (1.0 eq) with cyanoacetamide (1.0 eq) in the presence of a suitable catalyst.
-
The resulting intermediate can then undergo intramolecular cyclization upon heating or treatment with a dehydrating agent to yield the 2-aminofuran-3-carboxamide.
-
Purify the product by column chromatography.
-
3. Synthesis of 2-Aminopyrrole-3-carboxamide via Multicomponent Reaction
Multicomponent reactions offer an efficient route to highly substituted pyrroles.
-
Reactants:
-
An aldehyde
-
An amine
-
An activated methylene compound (e.g., cyanoacetamide)
-
A suitable catalyst
-
-
Procedure:
-
Combine the aldehyde (1.0 eq), amine (1.0 eq), and cyanoacetamide (1.0 eq) in a suitable solvent.
-
Add the catalyst and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture and purify the product by recrystallization or column chromatography.
-
Visualizing the Synthetic Pathways
Caption: General synthetic strategies for 2-amino-3-carboxamide heterocycles.
Comparative Biological Activity
A direct comparison of the biological activity of these four analogs against the same target is scarce in the literature. However, a study on the antileishmanial activity of 2-aminothiophene and 2-aminoselenophene derivatives provides valuable insight.
Table 2: Antileishmanial Activity against Leishmania amazonensis
| Compound | IC50 (µM) |
| 2-Amino-N-(phenyl)-4,5-dimethylthiophene-3-carboxamide | > 400 |
| 2-Amino-N-(phenyl)-4,5-dimethylselenophene-3-carboxamide | 23.50 |
| 2-Amino-N-(4-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide | 10.12 |
| 2-Amino-N-(4-chlorophenyl)-4,5-dimethylselenophene-3-carboxamide | 8.61 |
Data extracted from a study on antileishmanial agents.
The data suggests that in this particular series, the selenium bioisostere exhibits significantly enhanced activity compared to its sulfur counterpart. This highlights the potential of bioisosteric replacement to improve the potency of a lead compound.
Structure-Activity Relationship (SAR) and Rationale for Bioisosteric Replacement
The rationale behind replacing the sulfur atom lies in the distinct properties of each heteroatom, which can fine-tune the molecule's interaction with its biological target and affect its pharmacokinetic profile.
Caption: Rationale for bioisosteric replacement of sulfur.
-
Thiophene (Sulfur): The parent scaffold, offering a good balance of aromaticity and lipophilicity.
-
Selenophene (Selenium): Selenium is larger and more polarizable than sulfur, which can lead to stronger interactions with certain biological targets. However, it may also alter metabolic pathways and introduce potential toxicity concerns that need to be evaluated.
-
Furan (Oxygen): Oxygen is more electronegative than sulfur, leading to a more polar and potentially more soluble compound. The furan ring has lower aromaticity, which can make it more susceptible to metabolic degradation but also potentially more reactive in a desired manner with a target.
-
Pyrrole (Nitrogen): The nitrogen atom in the pyrrole ring introduces a hydrogen bond donor capability, which can be crucial for target binding. It also significantly alters the electronic properties and basicity of the ring system.
Conclusion
The bioisosteric replacement of sulfur in the this compound scaffold with selenium, oxygen, or nitrogen offers a powerful strategy for modulating the properties of these important molecules. While a comprehensive, direct comparison of all analogs is not yet available, the existing data and synthetic methodologies provide a strong foundation for further investigation. The choice of bioisostere should be guided by the specific therapeutic target and the desired physicochemical and pharmacokinetic profile. This guide serves as a valuable resource for researchers embarking on the design and synthesis of novel this compound analogs with improved therapeutic potential.
References
Navigating Quality Control: A Comparative Guide to Analytical Methods for 2-Aminothiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity, identity, and stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Aminothiophene-3-carboxamide, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods for its quality control. This guide provides an objective comparison of potential analytical techniques, supported by experimental data from structurally similar compounds, to aid in the selection of appropriate quality control methodologies.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and versatile technique for the quantitative analysis of this compound and related structures. While direct comparative studies for this specific molecule are not extensively published, data from analogous compounds provide a strong basis for method selection and development. Spectroscopic methods are indispensable for identity confirmation.
Table 1: Comparison of Quantitative Analytical Methods for this compound and Related Compounds
| Parameter | HPLC Method 1 (General Thiophene Derivative) | HPLC Method 2 (For 2-Amino-5-nitrophenol)[1] | Spectrophotometric Method (For Rufinamide)[2] |
| Principle | Reverse-Phase Chromatography with UV detection | Reverse-Phase Chromatography with UV detection | UV Spectrophotometry |
| Instrumentation | HPLC with UV-Vis Detector | HPLC with UV Detector | UV-Vis Spectrophotometer |
| Linearity (r²) | >0.999 (Typical) | 0.9992–0.9999[1] | >0.999 |
| Concentration Range | Varies with method | 0.15-3.5 µg/mL | 10-100 µg/mL[2] |
| Accuracy (% Recovery) | 98-102% (Typical) | 93.1–110.2%[1] | 98-102% |
| Precision (%RSD) | < 2% (Typical) | 1.1–8.1%[1] | < 2% |
| Limit of Detection (LOD) | Analyte dependent | Not explicitly stated | Not explicitly stated, but high sensitivity reported[2] |
| Limit of Quantitation (LOQ) | Analyte dependent | Not explicitly stated | Not explicitly stated, but high sensitivity reported[2] |
| Specificity | High, separates from impurities | High, specific for the analyte in various matrices[1] | Lower, susceptible to interference from UV-absorbing impurities |
| Application | Assay, impurity profiling, stability studies | Quantification in biological and other matrices[1] | Rapid, simple assay |
Disclaimer: The data presented in this table is based on methods developed for structurally similar compounds and is intended to be illustrative of the expected performance of these analytical techniques for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC analysis and spectroscopic identification.
High-Performance Liquid Chromatography (HPLC) Method for Thiophene Derivatives
This protocol is a general starting point for the analysis of this compound and can be optimized for specific requirements.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[3]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength of maximum absorbance should be chosen).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Sample Preparation:
-
Standard Solutions: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Sample Solutions: Accurately weigh and dissolve the test sample in the same solvent as the standards to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a neat solid using an attenuated total reflectance (ATR) accessory.
-
Analysis: The resulting spectrum should show characteristic absorption bands for the amino (N-H stretching), carboxamide (C=O stretching), and thiophene ring vibrations.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source.
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (142.18 g/mol ).
Visualizing the Workflow
To better understand the logical flow of quality control and method development, the following diagrams are provided.
Caption: A general workflow for the quality control of a pharmaceutical intermediate.
References
- 1. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Anticancer Activity of 2-Aminothiophene-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer performance of 2-aminothiophene-3-carboxamide derivatives against various cancer cell lines. The information presented herein is compiled from recent studies and includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways to aid in research and development efforts.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. For comparison, data for the standard chemotherapeutic drugs, Doxorubicin and Sorafenib, are also included.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Comparator | Comparator IC50 (µM) |
| Thiophene Carboxamide Derivative 5 | HepG-2 (Liver) | 0.59 | Sorafenib | 1.35 |
| HCT-116 (Colon) | 1.29 | Sorafenib | 2.21 | |
| Thiophene Carboxamide Derivative 21 | HepG-2 (Liver) | 0.79 | Sorafenib | 1.35 |
| HCT-116 (Colon) | 1.85 | Sorafenib | 2.21 | |
| Thiophene Carboxamide Derivative 2b | Hep3B (Liver) | 5.46 | Doxorubicin | Not specified in study |
| Thiophene Carboxamide Derivative 2e | Hep3B (Liver) | 12.58 | Doxorubicin | Not specified in study |
| Sorafenib | HepG-2 (Liver) | 1.35 - 12.58 | - | - |
| HCT-116 (Colon) | 2.21 - 7.9 | - | - | |
| Doxorubicin | HeLa (Cervical) | 0.14 - 2.92 | - | - |
| Panc-1 (Pancreatic) | Not specified | - | - | |
| HepG-2 (Liver) | 12.18 | - | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes and is extracted from the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., HepG-2, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives and control drugs (Doxorubicin, Sorafenib) in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Apoptosis Detection by Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
This compound derivatives
-
Cancer cell lines
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound derivatives
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams illustrate a general experimental workflow and two key targeted pathways.
Caption: General workflow for in vitro testing of anticancer compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by derivatives.[1][2]
Caption: Disruption of microtubule dynamics by thiophene derivatives.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthetic Methodologies of 2-Aminothiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene-3-carboxamide scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of biologically active compounds. The efficient construction of this heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of the most prevalent synthetic methodologies, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Synthetic Methodologies
The synthesis of 2-aminothiophene-3-carboxamides is dominated by the versatile Gewald reaction; however, alternative methods offer unique advantages in specific contexts. Below is a summary of the key performance indicators for the methodologies discussed in this guide.
| Methodology | Catalyst/Reagent | Energy Source | Reaction Time | Yield (%) | Key Advantages |
| Gewald Reaction (Conventional) | Morpholine | Conventional Heating | 3 h | 70-85% | Well-established, reliable, good yields. |
| Gewald Reaction (Organocatalyzed) | L-Proline (10 mol%) | Conventional Heating | 20 h | ~74% | Green catalyst, mild conditions.[1] |
| Gewald Reaction (Microwave-Assisted) | Triethylamine | Microwave Irradiation | 46 min | High | Drastically reduced reaction times.[2][3] |
| Gewald Reaction (Mechanochemical) | None (Catalyst-free) | Ball-milling | 30 min | up to 97% | Solvent-free, eco-friendly, rapid.[4] |
| Synthesis from Ketene Dithioacetals | Triethylamine | Conventional Heating | 1-2 h | High | Alternative to Gewald, good substrate scope. |
In-Depth Analysis of Synthetic Protocols
This section provides detailed experimental procedures for each of the compared methodologies, allowing for a thorough understanding of the practical aspects of each synthesis.
The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis
The Gewald reaction is a one-pot, three-component reaction that has become the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[5] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.[5]
General Reaction Scheme:
A ketone, cyanoacetamide, and elemental sulfur react in the presence of a base to yield a this compound.
This classic approach is widely used due to its simplicity and consistently good yields.
Experimental Protocol:
To a stirred mixture of an appropriate ketone (0.05 mol), cyanoacetamide (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), morpholine (5 mL) is added slowly over a period of 30 minutes at 35-40 °C. The reaction mixture is then stirred at 45 °C for 3 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with ethanol, and recrystallized from ethanol to afford the pure this compound.
This method employs a green and readily available organocatalyst, offering a more environmentally benign approach.[1]
Experimental Protocol:
In a round-bottom flask, a mixture of the ketone (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol, 10 mol%) is stirred in DMF (3 mL) at 60 °C for 20 hours. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the this compound.
The use of microwave irradiation dramatically accelerates the reaction, leading to a significant reduction in reaction times.[2][3]
Experimental Protocol:
A mixture of the ketone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.05 mol) in ethanol (15 mL) is placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at a constant temperature of 120 °C for 46 minutes.[3] After cooling, the reaction is worked up by adding a 2:1 mixture of ethanol and methanol to precipitate the product. The solid is then filtered and dried.[2][3]
This solvent-free approach is a prime example of green chemistry, offering high yields in a very short reaction time without the need for a catalyst.[4]
Experimental Protocol:
A mixture of the ketone (0.02 mol), cyanoacetamide (0.02 mol), and elemental sulfur (0.02 mol) is placed in a tempered vial of a planetary ball mill. The vial is closed and milled at 750 rpm for 30 minutes. The resulting crude product is then purified by recrystallization from ethyl acetate.[4]
Alternative Methodology: Synthesis from Ketene Dithioacetals
This method provides an alternative route to 2-aminothiophenes, proceeding through a cascade reaction involving ketene dithioacetals, a secondary amine, and a thioglycolate.
Experimental Protocol:
A mixture of a ketene dithioacetal (1.0 mmol), a secondary amine (1.2 mmol), and a thioglycolate (1.0 mmol) is stirred in the presence of a catalytic amount of triethylamine in an aqueous medium. The reaction proceeds at room temperature for 1-2 hours. The product is then isolated by extraction and purified by column chromatography.
Visualizing the Reaction Pathways
To further elucidate the underlying chemical transformations, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows.
The Gewald Reaction Mechanism
The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone and cyanoacetamide to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
References
- 1. Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sciforum.net [sciforum.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Novel Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides an objective comparison of the antimicrobial performance of various novel thiophene compounds against clinically relevant pathogens, supported by experimental data from recent studies. Detailed methodologies for key antimicrobial screening assays are also presented to ensure the reproducibility and validation of these findings.
Quantitative Data Summary
The antimicrobial efficacy of novel thiophene compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2] The following tables summarize the in vitro activity of representative thiophene derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The activities are compared with standard antimicrobial agents.
Table 1: Antibacterial Activity of Novel Thiophene Derivatives (MIC in mg/L)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Thiophene Derivative 4 | - | - | 16 (Col-R) | - | [3] |
| Thiophene Derivative 5 | - | - | 32 (Col-R) | - | [3] |
| Thiophene Derivative 7 | - | - | - | More potent than Gentamicin | [4] |
| Thiophene Derivative 8 | - | - | 32 (Col-R) | - | [3] |
| Thiophene Derivative 7b | - | - | - | Comparable to Gentamicin | [5] |
| Thiophene Derivative 8 (pyridine side chain) | Comparable to Ampicillin & Gentamicin | Comparable to Ampicillin & Gentamicin | Comparable to Ampicillin & Gentamicin | Comparable to Ampicillin & Gentamicin | [5] |
| Hydroxythiophene compound 4a | 15-21 mm (inhibition zone) | - | - | - | [6] |
| Amino thiophene-2-carboxamide 7b | 20 mm (inhibition zone) | 19 mm (inhibition zone) | - | 20 mm (inhibition zone) | [7] |
| Ampicillin | Standard | Standard | Standard | Standard | [4][5][6] |
| Gentamicin | Standard | Standard | Standard | Standard | [4][5] |
Note: "Col-R" indicates colistin-resistant strains. Some data is presented as zone of inhibition in millimeters, which is a qualitative measure of antimicrobial activity.
Table 2: Antifungal Activity of Novel Thiophene Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus fumigatus | Syncephalastrum racemosum | Geotrichum candidum | Reference(s) |
| Spiro–indoline–oxadiazole 17 | No effect | - | - | - | [8] |
| Compound 3 | - | Potent activity | - | - | [5] |
| Compound 5 | - | - | Good activity | - | [5] |
| Compound 6 | - | - | Good activity | - | [5] |
| Compound 7a | - | - | Good activity | High potent activity | [5] |
| Amphotericin B | Standard | Standard | Standard | Standard | [5] |
Experimental Protocols
Accurate and reproducible data are the foundation of credible scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][9]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)[1]
-
Novel thiophene compounds and standard antibiotics (dissolved in a suitable solvent like DMSO)
-
Incubator
Procedure:
-
Preparation of Dilutions: A two-fold serial dilution of the test compounds and standard antibiotics is prepared in the microtiter plate using the broth medium.[1]
-
Inoculation: Each well is inoculated with a standardized bacterial or fungal suspension.[1]
-
Controls: Positive (broth with inoculum and no compound), negative (broth with inoculum and a known effective antibiotic), and sterility (broth only) controls are included.[10]
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.[1][10]
-
Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.[1][9]
Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed as a subsequent step to the MIC test to determine if a compound is bactericidal or bacteriostatic.[2][9]
Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).[1]
-
The aliquot is sub-cultured onto a fresh, antibiotic-free agar plate.[1]
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.[1][11]
Zone of Inhibition Test (Kirby-Bauer Agar Disk Diffusion Method)
This is a qualitative method to assess the antimicrobial susceptibility of microorganisms.[12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Standardized microbial inoculum (0.5 McFarland standard)[10]
-
Filter paper discs impregnated with a known concentration of the test compound
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculation: A sterile swab is dipped into the standardized microbial suspension and streaked evenly across the entire surface of the MHA plate to create a lawn of bacteria.[12][14]
-
Disc Application: Using sterile forceps, the paper discs impregnated with the test compounds are placed on the surface of the agar.[12]
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.[12]
-
Measurement: The diameter of the clear zone of no growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of antimicrobial screening results.
Caption: Workflow for antimicrobial screening of novel thiophene compounds.
Hypothetical Signaling Pathway for Antimicrobial Action
While the exact mechanisms for all thiophene derivatives are still under investigation, some studies suggest that they may exert their antimicrobial effects by disrupting the bacterial cell membrane.[3]
Caption: A hypothetical pathway of thiophene-induced bacterial cell death.
Logical Relationship of Validation Process
The validation of antimicrobial screening results follows a logical progression from initial qualitative assessment to quantitative analysis and comparison.
Caption: Logical flow of the antimicrobial validation process.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. microchemlab.com [microchemlab.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Aminothiophene-3-carboxamide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for assessing the purity of 2-aminothiophene-3-carboxamide, a key building block in medicinal chemistry.[1][2]
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment depends on various factors, including the required accuracy, sample throughput, cost, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for purity determination.[3] However, other techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer alternative approaches with their own distinct advantages.[3][4]
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] | Differential migration of analytes on a solid stationary phase coated on a plate, moved by a liquid mobile phase.[6] | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[3] |
| Primary Use | Quantitative purity determination, impurity profiling, and preparative purification.[3] | Qualitative purity check, reaction monitoring, and preliminary analysis.[7][8] | Identification and quantification of volatile and semi-volatile impurities.[9][10] |
| Sensitivity | High (ng to pg range) | Low to moderate (µg to ng range)[8] | Very high (pg to fg range) |
| Analysis Time | 15-60 minutes per sample | 5-20 minutes per plate (multiple samples)[8] | 20-60 minutes per sample |
| Cost | High initial investment and running costs | Very low cost[7] | High initial investment and running costs |
| Sample Throughput | Moderate (with autosampler) | High (multiple samples simultaneously)[8] | Moderate (with autosampler) |
| Destructive | Generally non-destructive (can collect fractions) | Can be destructive if visualizing agents are used | Destructive |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for HPLC, TLC, and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method for the quantitative purity analysis of this compound.
a) Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The water can be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV detector at 254 nm
-
Run Time: 20 minutes
c) Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid and cost-effective method for a preliminary purity check and for monitoring the progress of a chemical reaction.[7]
a) Sample Preparation:
-
Dissolve a small amount (spatula tip) of the synthesized compound in a volatile solvent like ethyl acetate or dichloromethane.
b) TLC Procedure:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[11]
-
Using a capillary tube, spot a small amount of the prepared sample solution onto the baseline.[11]
-
Prepare a developing chamber with a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 1:1 v/v).
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline, and cover the chamber.[7]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). A pure compound should ideally show a single spot.[7]
-
For enhanced visualization of thiophene derivatives, a staining solution of 0.4 g isatin in 100 ml of concentrated sulfuric acid can be used, followed by gentle heating.[12]
c) Data Analysis:
-
Calculate the Retardation factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The presence of multiple spots indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for identifying volatile or semi-volatile impurities. It is important to consider the thermal stability of this compound, as it may degrade at high temperatures in the GC inlet.[13]
a) Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent like methanol or dichloromethane.
-
If the compound is not sufficiently volatile or is thermally labile, derivatization (e.g., silylation) may be necessary to increase volatility and stability.[14]
b) GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C (a lower temperature should be tested to avoid degradation).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
c) Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Calculate the relative percentage of each impurity based on the peak area.
Mandatory Visualizations
Experimental Workflow for HPLC Purity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. scirp.org [scirp.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Aminothiophene-3-carboxamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Aminothiophene-3-carboxamide (CAS No. 14080-51-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
Hazard Profile and Safety Precautions
This compound is classified as toxic if swallowed and may cause skin and eye irritation.[1][2] Adherence to strict safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3) | AK Sci, SDS |
| Hazard Statements | H301: Toxic if swallowed | AK Sci, SDS |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | AK Sci, SDS |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal service. Do not discharge into drains or the environment.[1][4]
Step 1: Waste Identification and Classification
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[1]
-
Consult state and local hazardous waste regulations for complete and accurate classification.[1]
Step 2: Collection and Storage of Waste
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) should be collected in a separate, sealed container labeled as hazardous waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the waste container.
Step 4: Spill Management
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
For small spills, use an inert absorbent material to clean the area.[1]
-
Place the absorbed material into a suitable, sealed container for disposal.[1]
-
Ensure the area is well-ventilated during cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Aminothiophene-3-carboxamide
This guide provides critical safety and logistical information for the handling and disposal of 2-Aminothiophene-3-carboxamide (CAS No: 14080-51-4), a chemical compound utilized in various research and development applications. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and GHS Classification:
This compound is classified as hazardous.[1] It is acutely toxic if swallowed (Acute Toxicity, Oral - Category 3).[2][3] It can also cause serious eye irritation and may lead to an allergic skin reaction.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. This equipment should be used at all times to minimize exposure.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles or Glasses | Chemical splash-resistant with side protection (OSHA 29 CFR 1910.133 or EU EN166 compliant).[2] | Protects eyes from dust and potential splashes.[4][5] |
| Face Shield | To be worn in conjunction with goggles.[5] | Provides full-face protection against splashes, especially during bulk transfer.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Compatible gloves (e.g., nitrile) inspected before use.[6] | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Laboratory Coat | Standard, fully buttoned lab coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or equivalent particulate respirator.[7] | Required when handling the solid form to minimize inhalation of dust. |
Experimental Protocols: Safe Handling and Disposal Workflow
Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
1. Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[6]
-
Ensure that a properly functioning eyewash station and safety shower are readily accessible.[2][8]
-
Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation, especially when handling the solid to control airborne dust levels.[2][6]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles. If there is a splash risk, also wear a face shield.[2][4]
-
Put on compatible chemical-resistant gloves. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]
3. Handling and Experimental Procedure:
-
Minimize dust generation and accumulation when handling the solid.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][10]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2][9]
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate unprotected personnel. Remove all sources of ignition.[2] Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container.[2][9]
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.[2]
5. Disposal Plan:
-
Dispose of the waste material in an approved hazardous waste disposal plant.[2][10]
-
Containers of this material may be hazardous when empty since they retain product residues.
-
Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 3-Aminothiophene-2-carboxamide | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. 2-amino-thiophene-3-carboxylic acid amide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. 3-Aminothiophene-2-carboxamide 97 147123-47-5 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
